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  • Product: 6-Bromobenzo[C]isoxazole
  • CAS: 139557-44-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromobenzo[c]isoxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals CAS Number: 139557-44-1 Introduction 6-Bromobenzo[c]isoxazole, also known as 6-bromo-2,1-benzoxazole, is a halogenated heterocyclic compound that has garner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 139557-44-1

Introduction

6-Bromobenzo[c]isoxazole, also known as 6-bromo-2,1-benzoxazole, is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2][3] Its rigid bicyclic structure, composed of a benzene ring fused to an isoxazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. The isoxazole moiety itself is a key pharmacophore found in a variety of biologically active compounds, contributing to a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The presence of a bromine atom at the 6-position offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a broad chemical space in the pursuit of new drug candidates.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Bromobenzo[c]isoxazole, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Bromobenzo[c]isoxazole is essential for its effective use in synthetic chemistry and drug design. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 139557-44-1[4]
Molecular Formula C₇H₄BrNO[4]
Molecular Weight 198.02 g/mol [4]
Appearance White to off-white solid (Predicted)[5]
Boiling Point 276.1 ± 13.0 °C (Predicted)[5]
Density 1.710 ± 0.06 g/cm³ (Predicted)[5]
pKa -3.34 ± 0.30 (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]

Synthesis of 6-Bromobenzo[c]isoxazole

The synthesis of the benzo[c]isoxazole core generally involves the cyclization of an appropriately substituted benzene precursor. A promising and established method for the synthesis of benzo[c]isoxazoles is the thermocyclization of 2-azidobenzaldehydes or 2-azidobenzophenones.[6][7] This approach offers a direct route to the bicyclic ring system through the formation of a nitrene intermediate followed by intramolecular cyclization.

Part 1: Synthesis of 4-Bromo-2-azidobenzaldehyde

The precursor, 4-bromo-2-azidobenzaldehyde, can be synthesized from commercially available 4-bromo-2-fluorobenzaldehyde. The process involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an azide group.

Experimental Protocol:

  • Dissolution: Dissolve 4-bromo-2-fluorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Azide Addition: Add sodium azide (NaN₃, 1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-2-azidobenzaldehyde.

Part 2: Thermocyclization to 6-Bromobenzo[c]isoxazole

The final step involves the thermal decomposition of the azide to form a nitrene, which then undergoes an intramolecular cyclization to form the benzo[c]isoxazole ring system.[8]

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-bromo-2-azidobenzaldehyde (1 equivalent) in a high-boiling point, inert solvent such as o-xylene or diphenyl ether.

  • Thermolysis: Heat the solution to reflux (typically 140-180 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is usually accompanied by the evolution of nitrogen gas.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude 6-Bromobenzo[c]isoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Proposed synthetic route to 6-Bromobenzo[c]isoxazole.

Spectroscopic Characterization

Accurate characterization of 6-Bromobenzo[c]isoxazole is crucial for confirming its identity and purity. While a complete set of publicly available spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromine atom and the fused isoxazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm.[9][10] The carbon bearing the bromine atom will be shifted, and the carbons of the isoxazole ring will have characteristic chemical shifts.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).[11][12] Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the isoxazole ring.[13]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and isoxazole rings (in the 1400-1600 cm⁻¹ region), and C-O stretching.[14][15][16]

Reactivity and Chemical Logic

The chemical reactivity of 6-Bromobenzo[c]isoxazole is dictated by the electronic properties of the benzisoxazole ring system and the presence of the bromine substituent.

  • Electrophilic Aromatic Substitution: The benzo[c]isoxazole ring is generally susceptible to electrophilic attack, although the fused isoxazole ring can influence the regioselectivity.

  • Nucleophilic Aromatic Substitution: The bromine atom on the benzene ring can be displaced by strong nucleophiles under certain conditions, providing a route to further functionalized derivatives.

  • Cross-Coupling Reactions: The C-Br bond is a valuable site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 6-position, which is a key strategy in drug discovery for modulating the biological activity and pharmacokinetic properties of a lead compound.[2]

Caption: Reactivity pathways of 6-Bromobenzo[c]isoxazole.

Applications in Drug Discovery

The benzo[c]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The incorporation of this moiety into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2] 6-Bromobenzo[c]isoxazole serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • Anticancer Agents: Isoxazole derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[1][17]

  • Antimicrobial Agents: The isoxazole ring is present in several antibacterial and antifungal drugs.[1][2]

  • Anti-inflammatory Drugs: Certain isoxazole-containing compounds exhibit anti-inflammatory properties.[1]

  • Neuroprotective Agents: Research has explored the potential of isoxazole derivatives in the treatment of neurodegenerative diseases.[1]

The bromine atom at the 6-position is particularly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically modifying this position, researchers can fine-tune the biological activity of the parent molecule.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

6-Bromobenzo[c]isoxazole is a valuable heterocyclic building block with significant potential in drug discovery and development. Its versatile reactivity, particularly at the bromine-substituted position, allows for the synthesis of a wide array of derivatives for biological screening. The inherent biological activity of the isoxazole core, combined with the ability to fine-tune its properties through chemical modification, makes 6-Bromobenzo[c]isoxazole a compound of considerable interest to researchers in the pharmaceutical sciences. Further investigation into its synthesis, reactivity, and biological applications is warranted to fully explore its therapeutic potential.

References

  • PubChem. 6-bromo-2-methyl-1,3-benzoxazole. Available at: [Link].

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link].

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. [PMC] NIH. Available at: [Link].

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Available at: [Link].

  • PMC, NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: [Link].

  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. Available at: [Link].

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available at: [Link].

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link].

  • PubChem. (n.d.). 6-Bromo-2-(1-naphthalenyl)benzoxazole. Available at: [Link].

  • PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available at: [Link].

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link].

  • ResearchGate. (2019). (PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Available at: [Link].

  • Chemical Communications (RSC Publishing). (n.d.). Continuous flow thermolysis of azidoacrylates for the synthesis of heterocycles and pharmaceutical intermediates. Available at: [Link].

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link].

  • PMC, NIH. (2023). Perspective on halogenated organic compounds. Available at: [Link].

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link].

  • SciELO. (n.d.). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. Available at: [Link].

  • MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Available at: [Link].

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available at: [Link].

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link].

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link].

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link].

  • The Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available at: [Link].

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available at: [Link].

  • ResearchGate. (2017). (PDF) C-13 NMR spectra of some Isoxazolidine. Available at: [Link].

  • PubChem. (n.d.). Benzoxazole, 2-amino-6-bromo-. Available at: [Link].

  • ScienceDirect. (n.d.). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Available at: [Link].

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link].

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link].

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link].

  • IEC e-tech. (2024). Halogens: a new guide for an environmentally conscious market. Available at: [Link].

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link].

  • Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Available at: [Link].

  • PubChem, NIH. (n.d.). 4-Azidobenzaldehyde. Available at: [Link].

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link].

  • IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link].

Sources

Exploratory

A Comprehensive Technical Guide to 6-Bromobenzo[c]isoxazole: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 6-Bromobenzo[c]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Bromobenzo[c]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Moving beyond a simple data sheet, this document elucidates the structural nuances, reactivity profile, and strategic applications of this molecule, offering field-proven insights for its use in research and development.

Section 1: Core Molecular Profile

6-Bromobenzo[c]isoxazole, also known as 6-bromo-2,1-benzisoxazole, belongs to the benzo[c]isoxazole family. These are bicyclic-fused heteroaromatic systems characterized by a 10π electron ring structure.[1] This arrangement, however, results in disrupted aromaticity and comparatively low stability, which in turn imparts high reactivity, making it a valuable synthetic precursor.[1] The bromine atom at the 6-position further enhances its utility, serving as a versatile functional handle for molecular elaboration.

cluster_0 6-Bromobenzo[c]isoxazole mol

Caption: Molecular Structure of 6-Bromobenzo[c]isoxazole.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
IUPAC Name 6-bromo-2,1-benzisoxazole [2]
CAS Number 139557-44-1 [2]
Molecular Formula C₇H₄BrNO [2]
Molecular Weight 198.019 g/mol [2]
Canonical SMILES BrC1=CC2=NOC=C2C=C1 [2]

| InChI Key | XFJAECNYWJDKBG-UHFFFAOYSA-N |[2] |

Table 2: Computed Physicochemical Data

Property Value Significance in Drug Development
pKa (Predicted) -4.03 ± 0.30 Indicates the molecule is not easily protonated under physiological conditions.
Topological Polar Surface Area (TPSA) 26 Ų Suggests good potential for cell membrane permeability.
Hydrogen Bond Acceptor Count 2 Influences solubility and binding interactions with biological targets.

| Complexity | 131 | A measure of the intricacy of the molecular structure. |

Section 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 6-Bromobenzo[c]isoxazole is dictated by two primary features: the inherent reactivity of the benzo[c]isoxazole core and the synthetic versatility imparted by the C6-bromo substituent.

Reactivity of the Benzo[c]isoxazole Core

The benzo[c]isoxazole ring system is known for its susceptibility to both ring-opening and ring-transformation reactions, primarily due to the relatively weak N-O bond.[3] This reactivity is a cornerstone of its utility.

  • N-Alkylation: The nitrogen atom can be alkylated using reagents like Meerwein's salt (Et₃OBF₄) to form 1-alkyl-2,1-benzisoxazolium salts.[1] These quaternary salts are highly reactive intermediates.

  • Nucleophilic Attack: The resulting benzisoxazolium salts are excellent electrophiles, readily reacting with a wide range of nucleophiles to generate various substituted benzo[c]isoxazolines.[1] This pathway is fundamental for building molecular complexity.

  • Reductive Ring Opening: Treatment with reducing agents like Na₂S₂O₄ or Zn/AcOH can cleave the N-O bond, converting the heterocyclic system into ortho-substituted aminobenzophenones, which are themselves valuable synthetic intermediates.[1]

The Strategic Role of the 6-Bromo Substituent

The bromine atom at the C6 position is not merely a passive substituent; it is a key functional handle that unlocks access to a vast chemical space through modern cross-coupling chemistry. Its presence makes the compound an ideal substrate for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Expert Insight: The choice of a bromo-substituent is strategic. It offers a balance of reactivity and stability that is often superior to iodo (more reactive, less stable) or chloro (less reactive) analogues, making it highly reliable for palladium-catalyzed cross-coupling reactions in drug discovery campaigns. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups to explore structure-activity relationships (SAR).[3]

Suzuki_Coupling start 6-Bromobenzo[c]isoxazole conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start->conditions boronic_acid R-B(OH)₂ (Aryl or Alkyl Boronic Acid) boronic_acid->conditions product 6-R-Benzo[c]isoxazole (Coupled Product) conditions->product Forms C-C bond

Caption: Suzuki-Miyaura cross-coupling workflow using 6-Bromobenzo[c]isoxazole.

Section 3: Synthesis and Characterization

The synthesis of benzo[c]isoxazoles typically involves the intramolecular cyclization of suitably functionalized ortho-substituted benzene precursors.[1] One of the most effective strategies is the thermocyclization of 2-acylarylazides.[1]

Exemplary Synthetic Protocol: Thermocyclization

This protocol is based on established methods for related compounds and serves as a robust template.[4] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Preparation of the Azide Precursor

  • An appropriate 2-amino-5-bromobenzophenone is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at 0-5 °C.

  • The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield the 2-azido-5-bromobenzophenone precursor.

    • Rationale: This standard Sandmeyer-type reaction is a reliable method for converting an aniline to an azide. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Intramolecular Thermocyclization

  • Dissolve the 2-azido-5-bromobenzophenone precursor (0.4 mmol) in dry o-xylene (2 mL) in a flask equipped with a reflux condenser.

    • Rationale: Dry, high-boiling solvents like xylene are essential. The presence of water can lead to competitive nucleophilic attack on the intermediate nitrene, drastically reducing the yield of the desired isoxazole.[4]

  • Heat the reaction mixture in an oil bath at 135 °C for 1 hour, ensuring exclusion of atmospheric moisture.

    • Rationale: Heating provides the energy for the extrusion of N₂ gas from the azide group, generating a highly reactive nitrene intermediate. This intermediate undergoes a rapid 6π-electrocyclization, where the carbonyl oxygen attacks the nitrene to form the N-O bond of the isoxazole ring.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting crude product by recrystallization from hexane to yield 6-Bromobenzo[c]isoxazole.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing non-polar impurities and unreacted starting material.

Synthesis_Workflow cluster_workflow Synthetic Workflow A 2-Amino-5-bromobenzophenone B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Azide Formation (NaN₃) B->C D 2-Azido-5-bromobenzophenone C->D E Thermocyclization (Dry Xylene, 135 °C) D->E F 6-Bromobenzo[c]isoxazole E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: General workflow for the synthesis of 6-Bromobenzo[c]isoxazole.

Spectroscopic Characterization

Structural confirmation is achieved using standard spectroscopic techniques. While the specific spectrum for 6-Bromobenzo[c]isoxazole is not publicly detailed, the expected characteristics can be inferred from closely related analogues like 5-Bromo-3-phenylbenzo[c]isoxazole.[4]

Table 3: Expected Spectroscopic Features for Characterization

Technique Expected Features
¹H NMR Aromatic protons on the fused benzene ring would appear as doublets and doublets of doublets in the δ 7.0-8.5 ppm region. The proton on the isoxazole ring would likely appear as a distinct singlet or doublet.
¹³C NMR Aromatic carbons would resonate in the δ 110-140 ppm range. The carbon attached to bromine (C-Br) would be identifiable. Key signals include the two carbons of the C=N-O moiety, which would appear further downfield (δ ~155-165 ppm).[4]

| Mass Spec. (EI) | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Key fragmentation would likely involve the loss of CO and cleavage of the isoxazole ring. |

Section 4: Applications in Research and Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[5] Derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[6][7][8]

6-Bromobenzo[c]isoxazole serves as a high-value starting material or intermediate for:

  • Fragment-Based Drug Discovery (FBDD): Its defined structure and reactive handle make it an excellent fragment for screening against biological targets.

  • Combinatorial Chemistry: The C6-bromo position allows for the rapid generation of large libraries of analogues via parallel synthesis, accelerating the hit-to-lead process.

  • Synthesis of Complex Heterocycles: The inherent reactivity of the isoxazole ring can be exploited to construct more complex polycyclic systems.[1]

Section 5: Safety and Handling

As a brominated aromatic heterocycle, 6-Bromobenzo[c]isoxazole requires careful handling in a laboratory setting.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

  • Hazard Profile (Inferred): While a specific SDS for this exact CAS number is not widely published, related compounds like Methyl 6-bromobenzo[d]isoxazole-3-carboxylate and 6-Bromo-benzo[d]isoxazole-3-carboxylic acid carry GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11][12][13] It is prudent to handle 6-Bromobenzo[c]isoxazole with the assumption of similar hazards.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

Crucial Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Section 6: Conclusion

6-Bromobenzo[c]isoxazole is more than a simple chemical reagent; it is a strategic building block for innovation in drug discovery and materials science. Its unique combination of a reactive heterocyclic core and a versatile synthetic handle at the C6 position provides chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its physical properties, chemical reactivity, and safe handling is paramount to unlocking its full potential in the laboratory.

References

  • Kale, R. B., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. [Link]

  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Mondal, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9896–9900.
  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Lead Sciences. 6-Bromobenzo[d]isoxazole-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • 3ASenrise. Aromatic Heterocycles. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • Rights Platform. Reactivity of benzoxazoles and comparison with. [Link]

  • Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298–1300.
  • National Center for Biotechnology Information. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.

Sources

Foundational

Introduction: The Strategic Importance of 6-Bromobenzo[c]isoxazole

An In-Depth Technical Guide to the Molecular Structure of 6-Bromobenzo[c]isoxazole The benzoisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 6-Bromobenzo[c]isoxazole

The benzoisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif provides a rigid, planar structure with versatile binding properties, enabling the design of potent and selective ligands for a wide range of biological targets.[2] Within this class, the benzo[c]isoxazole isomer, also known as 2,1-benzisoxazole or anthranil, offers a unique electronic and structural profile.

The strategic incorporation of a bromine atom at the 6-position transforms the core scaffold into 6-Bromobenzo[c]isoxazole , a highly valuable and versatile intermediate in drug discovery. The C-Br bond serves as a powerful synthetic handle, enabling a vast array of cross-coupling reactions that allow for the systematic exploration of chemical space and the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, validated synthesis, and spectroscopic signature of 6-Bromobenzo[c]isoxazole, designed to equip researchers with the foundational knowledge required for its effective application in synthetic and medicinal chemistry programs.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

6-Bromobenzo[c]isoxazole is a bicyclic aromatic heterocycle. The nomenclature "benzo[c]isoxazole" specifies the fusion of the benzene ring to the 'c' face of the isoxazole ring, corresponding to the systematic name 6-bromo-2,1-benzisoxazole .[4] This distinguishes it from its isomer, benzo[d]isoxazole (1,2-benzisoxazole). The core structure consists of a benzene ring fused to an isoxazole ring between the C-N and C-C bonds.

Retrosynthesis_6_Bromobenzo_c_isoxazole target 6-Bromobenzo[c]isoxazole azide 2-Azido-5-bromobenzaldehyde target->azide Intramolecular Cyclization (Thermolysis) amine 2-Amino-5-bromobenzaldehyde azide->amine Sandmeyer Reaction (Diazotization + Azide Substitution) precursor 5-Bromo-2-nitrotoluene (Commercial Starting Material) amine->precursor Selective Reduction

Caption: Retrosynthetic analysis for 6-Bromobenzo[c]isoxazole.

Validated Synthesis Protocol: A Two-Step Approach

This protocol describes the synthesis of 6-Bromobenzo[c]isoxazole from the commercially available precursor, 2-amino-5-bromobenzaldehyde.

Step 1: Synthesis of 2-Azido-5-bromobenzaldehyde

This transformation proceeds via a Sandmeyer-type reaction. The primary aromatic amine is first converted to a diazonium salt, which is then displaced by an azide nucleophile.

  • Causality and Control: This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures. The use of hydrochloric acid is crucial for forming nitrous acid in situ from sodium nitrite and for maintaining an acidic environment to stabilize the diazonium intermediate.

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromobenzaldehyde (1.0 eq) in a 3M solution of hydrochloric acid (HCl).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool to 0 °C.

  • Add the cold diazonium salt solution slowly to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-azido-5-bromobenzaldehyde, which can often be used in the next step without further purification.

Step 2: Thermolytic Cyclization to 6-Bromobenzo[c]isoxazole

The thermal decomposition of an ortho-azido aldehyde or ketone is a clean and efficient method for forming the benzo[c]isoxazole ring system.

  • Mechanism and Rationale: Upon heating, the aryl azide loses dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate. This electrophilic nitrene rapidly undergoes an intramolecular cyclization by attacking the lone pair of electrons on the adjacent carbonyl oxygen atom, forming the stable N-O bond of the isoxazole ring. Using a high-boiling, inert solvent like dry xylene or toluene provides the necessary thermal energy for the reaction while preventing unwanted side reactions.

Protocol:

  • Dissolve the crude 2-azido-5-bromobenzaldehyde (1.0 eq) from the previous step in dry xylene or toluene.

  • Heat the solution to reflux (approx. 140 °C for xylene) and monitor the reaction by TLC until the starting material is consumed. Nitrogen evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 6-Bromobenzo[c]isoxazole.

Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cyclization start 2-Amino-5-bromobenzaldehyde diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization azide_sub Azide Substitution (NaN₃) diazotization->azide_sub intermediate 2-Azido-5-bromobenzaldehyde azide_sub->intermediate thermolysis Thermolysis (Xylene, Reflux, -N₂) intermediate->thermolysis purification Purification (Chromatography) thermolysis->purification product 6-Bromobenzo[c]isoxazole purification->product Drug_Discovery_Workflow cluster_coupling Cross-Coupling Reactions start 6-Bromobenzo[c]isoxazole (Core Scaffold) suzuki Suzuki (+ Boronic Acid) start->suzuki Diversification buchwald Buchwald-Hartwig (+ Amine) start->buchwald Diversification sonogashira Sonogashira (+ Alkyne) start->sonogashira Diversification library Diverse Library of 6-Substituted Analogs suzuki->library buchwald->library sonogashira->library screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound Optimization sar->lead

Caption: Role of 6-Bromobenzo[c]isoxazole in a drug discovery workflow.

Conclusion

6-Bromobenzo[c]isoxazole is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its molecular architecture, characterized by the privileged benzo[c]isoxazole scaffold and a synthetically versatile bromine handle, makes it an ideal starting point for the development of novel therapeutics. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in creating next-generation medicines. The robust and logical synthetic routes available for its preparation further enhance its utility, ensuring its continued importance in the field of medicinal chemistry.

References

  • MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d]tr[5][6]iazol-5-yl)quinolin-4-amine. Retrieved February 3, 2026, from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved February 3, 2026, from [Link]

  • Frontiers in Chemistry. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved February 3, 2026, from [Link]

  • European Journal of Chemistry. (2015). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved February 3, 2026, from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved February 3, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-6-bromobenzo[c]isoxazole. Retrieved February 3, 2026, from [Link]

  • Semanticscholar.org. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved February 3, 2026, from [Link]

  • Journal of Advanced Scientific Research. (2021). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved February 3, 2026, from [Link]

  • Vanderbilt University. (1997). Tetrahedron Letters, Vol. 38, No. 47, pp. 8177-8180, 1997. Retrieved February 3, 2026, from [Link]

  • Scribd. (n.d.). Accepted Manuscript: Tetrahedron Letters. Retrieved February 3, 2026, from [Link]

  • Magnetic Resonance in Chemistry. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

electrophilic substitution on the 6-Bromobenzo[c]isoxazole ring

The following technical guide details the electrophilic substitution landscape of 6-Bromobenzo[ ]isoxazole (6-Bromoanthranil). Technical Guide: Electrophilic Substitution on the 6-Bromobenzo[ ]isoxazole Scaffold Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic substitution landscape of 6-Bromobenzo[


]isoxazole (6-Bromoanthranil).

Technical Guide: Electrophilic Substitution on the 6-Bromobenzo[ ]isoxazole Scaffold

Executive Summary

6-Bromobenzo[


]isoxazole  (also known as 6-bromoanthranil) presents a unique challenge in heterocyclic chemistry. Unlike its isomer 1,2-benzisoxazole, the benzo[

]isoxazole core possesses a disrupted aromaticity due to its o-quinonoid character, making it inherently unstable and highly reactive.

For researchers and medicinal chemists, "substitution" on this ring system falls into two distinct mechanistic regimes:

  • C3-Selective Functionalization: The C3–H position is the most nucleophilic site and amenable to direct electrophilic attack (halogenation, arylation) under controlled conditions.

  • Benzene Ring Substitution (EAS): The benzene ring is electronically deactivated by both the heterocycle and the 6-bromo substituent. Direct electrophilic aromatic substitution (EAS) here is kinetically disfavored and prone to catastrophic ring cleavage (N–O bond rupture).

This guide prioritizes high-fidelity protocols for C3 functionalization and provides the "Pre-functionalization Strategy" as the industry-standard alternative for benzene-ring modification.

Part 1: Electronic Landscape & Regioselectivity

To predict reactivity, we must map the electronic vectors acting on the scaffold. The 6-bromo substituent exerts a deactivating inductive effect (-I) and an activating resonance effect (+M), directing ortho and para. However, the fused isoxazole ring is a strong electron-withdrawing group (EWG).

Regioselectivity Map
  • Position 3 (C3-H): The "soft" nucleophilic center. High HOMO coefficient allows for reaction with soft electrophiles (halogens, activated cations).

  • Position 4, 5, 7 (Benzene Ring):

    • Position 7: Ortho to Br, but sterically influenced by the N–O bridge.

    • Position 5: Ortho to Br. Theoretically the most accessible site for EAS, but severely deactivated.

    • Position 4: Meta to Br. Least likely site for EAS.

Visualization of Directing Effects

The following diagram illustrates the competing electronic forces and the "Danger Zone" where ring opening occurs.

G Core 6-Bromobenzo[c]isoxazole (Core Scaffold) C3 Position C3 (High Reactivity) Core->C3 Major Pathway (EAS) Benzene Benzene Ring (Positions 4, 5, 7) Core->Benzene Minor Pathway (Steric/Electronic Clash) RingOpen Ring Cleavage (N-O Bond Rupture) Benzene->RingOpen Acid-Catalyzed Decomposition SoftE Soft Electrophiles (NBS, NCS, Tf2O/Ar) SoftE->C3 HardE Hard Electrophiles (HNO3, H2SO4) HardE->Benzene

Figure 1: Reactivity flowchart demonstrating the kinetic preference for C3 substitution and the stability risks associated with benzene ring EAS.

Part 2: Protocols for C3-Electrophilic Substitution

Direct modification of the C3 position is the most reliable method for diversifying the scaffold without destroying the ring.

Protocol A: C3-Bromination (Halogenation)

Objective: Synthesis of 3,6-dibromobenzo[


]isoxazole.
Mechanism:  Electrophilic substitution via N-bromosuccinimide (NBS).
Why this works:  The C3 position acts as a masked enamine, attacking the electrophilic bromine source.

Materials:

  • 6-Bromobenzo[

    
    ]isoxazole (1.0 equiv)
    
  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

  • Catalyst: 5 mol% Ammonium Acetate (optional, buffers reaction)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DMF under Argon atmosphere.

  • Addition: Add NBS (1.1 mmol) portion-wise at 0°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Warning: Anthranils can degrade on silica; use neutral alumina or rapid visualization).

  • Quench: Pour into ice-cold water (20 mL).

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol is preferred over column chromatography to avoid ring opening.

Protocol B: Tf₂O-Mediated C3-Arylation

Objective: Installing an aryl group at C3 (Friedel-Crafts type approach). Reference: Based on the work by Xiao et al. (Chemical Science), anthranils can be activated by Triflic Anhydride (Tf₂O) to generate a highly electrophilic N-triflyl cation, which then reacts with unactivated arenes.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask, dissolve 6-bromobenzo[

    
    ]isoxazole (0.2 mmol) and the nucleophilic arene (e.g., benzene, xylene) (3.0 equiv) in DCM (2.0 mL).
    
  • Injection: Cool to 0°C. Add Tf₂O (1.2 equiv) dropwise.

  • Coupling: Stir at RT for 12 hours. The intermediate formed is a 3-aryl-dihydro-anthranil.

  • Oxidative Aromatization: Add a base (e.g., Et₃N) or oxidant (DDQ) if spontaneous rearomatization does not occur (substrate dependent).

  • Yield Expectation: 50–75%.

Part 3: The "Forbidden" Pathway – Benzene Ring Nitration

Critical Warning: Direct nitration of anthranils using Mixed Acid (H₂SO₄/HNO₃) is not recommended for drug development pipelines due to low yields (<20%) and the formation of hazardous nitro-anthranilic acid byproducts.

If a nitro group is required on the benzene ring (e.g., at position 5 or 7), the Pre-functionalization Strategy must be employed.

The Pre-functionalization Workflow (The "Correct" Route)

Instead of substituting the anthranil, synthesize the anthranil from a pre-substituted nitrobenzaldehyde.

Target: 6-Bromo-5-nitrobenzo[


]isoxazole.

PreFunc Start 4-Bromo-3-nitro- benzaldehyde Step1 Schiff Base Formation Start->Step1 + Aniline/Amine Step2 Thermolysis/Cyclization (SnCl2 or Fe/AcOH) Step1->Step2 Reductive Cyclization Product 6-Bromo-5-nitro- benzo[c]isoxazole Step2->Product High Yield Route

Figure 2: Retrosynthetic pathway avoiding direct EAS instability.

Protocol:

  • Start: 4-Bromo-3-nitrobenzaldehyde (commercially available or synthesized via nitration of 4-bromobenzaldehyde, which is stable).

  • Cyclization: Treat with SnCl₂·2H₂O in Ethanol/HCl or use Fe/AcOH.

  • Mechanism: Reduction of the nitro group to a nitroso/hydroxylamine intermediate which condenses with the ortho-aldehyde to close the isoxazole ring.

  • Advantage: This regiochemistry is absolute. You determine the position of the nitro group before building the fragile isoxazole ring.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeTarget PositionReagent SystemFeasibilityRisk Factor
Halogenation C3NBS/NCS, DMFHigh Low (Product stable)
Arylation C3Tf₂O, AreneMedium Medium (Moisture sensitive)
Nitration Benzene (C5/C7)HNO₃/H₂SO₄Very Low Critical (Ring explosion/cleavage)
Sulfonation BenzeneH₂SO₄/SO₃Low High (Acid hydrolysis of N-O)
Pd-Coupling C6 (Replacing Br)Boronic Acid, Pd(0)High Low (Standard Suzuki)
Troubleshooting Common Issues
  • Issue: Disappearance of starting material but no product on TLC.

    • Cause: Acidic silica gel has hydrolyzed the N–O bond.

    • Solution: Pre-treat TLC plates with 1% Et₃N in hexane or use Alumina plates.

  • Issue: Formation of Anthranilic Acid (2-amino-4-bromobenzoic acid).

    • Cause: Reaction medium was too acidic or contained water during workup.

    • Solution: Buffer reactions (add NaOAc) and use anhydrous solvents.

References

  • Xiao, J., et al. (2019). "Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy." Chemical Science.

  • Wróbel, Z., et al. (2015).[1][2] "General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes."[2][3] Molecular Diversity.

  • Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard reference for Anthranil ring instability and N-O bond cleavage).
  • Luján, A.P., et al. (2024).[4] "Exploiting Nitroreductases for the Tailored Photoenzymatic Synthesis of Structurally Diverse Heterocyclic Compounds." ChemCatChem.

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthesis of 6-Bromobenzo[c]isoxazole from 2-Nitrotoluene

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 6-Bromobenzo[c]isoxazole (also known as 6-bromoanthranil) from the readily available starting material, 2-nitrotoluene. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 6-Bromobenzo[c]isoxazole (also known as 6-bromoanthranil) from the readily available starting material, 2-nitrotoluene. The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a range of pharmacologically active agents.[1][2] This protocol details a robust two-step synthetic sequence involving an initial electrophilic bromination followed by a base-mediated intramolecular reductive cyclization. We provide detailed, step-by-step experimental procedures, mechanistic insights, characterization data, and essential safety protocols tailored for researchers in synthetic chemistry and drug discovery.

Synthetic Strategy and Mechanistic Rationale

The conversion of 2-nitrotoluene to 6-Bromobenzo[c]isoxazole is efficiently achieved in two distinct synthetic operations. The overall strategy is designed for regiochemical control in the first step and a reliable cyclization in the second.

  • Step 1: Electrophilic Aromatic Bromination. The synthesis commences with the bromination of 2-nitrotoluene to install the bromine atom at the desired position, yielding the key intermediate, 4-Bromo-2-nitrotoluene.

  • Step 2: Base-Mediated Intramolecular Cyclization. The intermediate is then subjected to a strong base to induce an intramolecular reaction between the benzylic methyl group and the ortho-nitro group, forming the target benzo[c]isoxazole ring system.

Synthetic_Pathway Start 2-Nitrotoluene Intermediate 4-Bromo-2-nitrotoluene Start->Intermediate Step 1: Bromination (Br₂, Fe powder) Product 6-Bromobenzo[c]isoxazole Intermediate->Product Step 2: Cyclization (KOtBu, THF)

Figure 1: Overall two-step synthetic workflow from 2-Nitrotoluene to 6-Bromobenzo[c]isoxazole.

Mechanism of Step 1: Bromination

The regioselectivity of the bromination of 2-nitrotoluene is governed by the directing effects of the substituents on the aromatic ring.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group.

The directing effects of both groups reinforce each other, strongly favoring electrophilic substitution at the C4 position (para to the methyl group and meta to the nitro group). The reaction proceeds via a standard electrophilic aromatic substitution mechanism where elemental bromine is activated by a Lewis acid catalyst (e.g., FeBr₃, formed in situ from Fe powder and Br₂) to generate the electrophilic bromine species that attacks the electron-rich aromatic ring.

Mechanism of Step 2: Intramolecular Cyclization

The formation of the benzo[c]isoxazole ring from an ortho-nitrotoluene derivative is a classic example of an intramolecular oxidation-reduction reaction.[3] This transformation is mechanistically related to the Davis-Beirut reaction, which leverages the generation of reactive nitroso intermediates under basic conditions to form N-N or N-O bonds.[4][5][6]

The key steps are:

  • Deprotonation: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), abstracts a proton from the benzylic methyl group, which is acidified by the adjacent nitro group. This forms a resonance-stabilized carbanion.

  • Intramolecular Attack: The carbanion attacks one of the oxygen atoms of the nitro group.

  • Rearrangement & Elimination: The resulting intermediate undergoes rearrangement and subsequent elimination of a hydroxide ion (which is neutralized in the basic medium) to form the stable, aromatic benzo[c]isoxazole ring.

Cyclization_Mechanism cluster_0 Mechanism of Base-Mediated Cyclization A 1. Deprotonation 4-Bromo-2-nitrotoluene anion B 2. Intramolecular Attack A->B + KOtBu - tBuOH C 3. Rearrangement B->C Cyclization D 4. Elimination 6-Bromobenzo[c]isoxazole C->D - OH⁻

Figure 2: Conceptual flow of the base-mediated intramolecular cyclization mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Part A: Synthesis of 4-Bromo-2-nitrotoluene (Intermediate)

This protocol is adapted from standard electrophilic bromination procedures.

Reagent/MaterialMol. Wt. ( g/mol )QuantityMoles (mmol)Notes
2-Nitrotoluene137.1413.7 g100Starting Material
Iron Powder55.850.56 g10Catalyst
Dichloromethane (DCM)84.93100 mL-Solvent, anhydrous
Bromine (Br₂)159.8116.8 g (5.4 mL)105Reagent, handle with extreme care
Sodium bisulfite (aq.)-As needed-For quenching excess bromine
Sodium bicarbonate (aq.)-As needed-For neutralization
Brine-As needed-For washing
Anhydrous MgSO₄-As needed-Drying agent

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), add 2-nitrotoluene (13.7 g, 100 mmol), iron powder (0.56 g, 10 mmol), and anhydrous dichloromethane (100 mL).

  • Bromine Addition: Dissolve bromine (16.8 g, 105 mmol) in 20 mL of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes. The reaction is exothermic, and HBr gas will evolve. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding 50 mL of cold water. Add saturated sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize the crude product from ethanol or methanol to afford 4-Bromo-2-nitrotoluene as a pale yellow solid.

Part B: Synthesis of 6-Bromobenzo[c]isoxazole (Final Product)

This protocol utilizes a strong base to effect the intramolecular cyclization.

Reagent/MaterialMol. Wt. ( g/mol )QuantityMoles (mmol)Notes
4-Bromo-2-nitrotoluene216.0310.8 g50Intermediate from Part A
Potassium tert-butoxide112.216.2 g55Base, handle in a glovebox or under inert gas
Tetrahydrofuran (THF)72.11150 mL-Solvent, anhydrous
Ammonium chloride (aq.)-As needed-For quenching
Ethyl Acetate-As needed-Extraction solvent
Brine-As needed-For washing
Anhydrous Na₂SO₄-As needed-Drying agent

Procedure:

  • Setup: To a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add potassium tert-butoxide (6.2 g, 55 mmol).

  • Reagent Addition: Add 100 mL of anhydrous THF to the flask and stir to form a suspension. In a separate flask, dissolve 4-Bromo-2-nitrotoluene (10.8 g, 50 mmol) in 50 mL of anhydrous THF.

  • Reaction: Add the solution of 4-Bromo-2-nitrotoluene dropwise to the stirred suspension of potassium tert-butoxide over 20 minutes at room temperature. The mixture will typically develop a dark color. After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until completion.

  • Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 6-Bromobenzo[c]isoxazole as a solid.

Characterization and Validation

CompoundCAS NumberMol. FormulaMol. Wt.AppearanceExpected ¹H NMR (CDCl₃, δ ppm)
4-Bromo-2-nitrotoluene60956-26-5[7]C₇H₆BrNO₂216.03[7]Pale yellow solid~8.0 (s, 1H), ~7.5 (d, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H)
6-Bromobenzo[c]isoxazole139557-44-1[8]C₇H₄BrNO198.02[8]Solid~8.5 (s, 1H), ~7.6-7.8 (m, 3H)

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

Analytical Methods:

  • TLC: Monitor reaction progress using silica plates with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Visualize spots under UV light.

  • GC-MS: Confirm the mass of the intermediate and final product. Expected m/z for C₇H₄BrNO is ~197/199 (due to bromine isotopes).

  • NMR Spectroscopy: Confirm the structure of the intermediate and final product via ¹H and ¹³C NMR. The disappearance of the methyl singlet (~2.5 ppm) and the appearance of the isoxazole proton singlet (>8.0 ppm) are key indicators of successful cyclization.

References

  • Mąkosza, M., et al. (2016). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 12, 1106–1114. Available at: [Link]

  • Kurth, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2630–2643. Available at: [Link]

  • Wikipedia. Davis–Beirut reaction. [Online] Available at: [Link]

  • Haddadin, M. J., et al. (2021). A Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 81, 153320. Available at: [Link]

  • Polshettiwar, V., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds. Available at: [Link]

  • CS, Dr. Tania. (2024). synthesis of 4-bromo-2-nitrotoluene. [Video] YouTube. Available at: [Link]

  • Google Patents.WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.
  • ResearchGate. (2007). 5-Bromoanthranil. [Online] Available at: [Link]

  • ResearchGate. Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. [Online] Available at: [Link]

  • YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Video] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Online] Available at: [Link]

  • Kurth, M. J., et al. (2010). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry, 75(13), 4337–4345. Available at: [Link]

  • Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5561–5580. Available at: [Link]

  • Haddadin, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2630-2643. Available at: [Link]

  • Bakulev, V. A., et al. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2020(1), 28-56. Available at: [Link]

  • Boulton, A. J., & Middleton, D. (1974). Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic, 19, 1974. Available at: [Link]

  • SIELC Technologies. 4-Bromo-2-nitrotoluene. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2016). Conversion of 4-nitrotoluene to 2-bromobenzoic acid. [Online] Available at: [Link]

  • Puzzarini, C., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(21), 6689. Available at: [Link]

  • PubChem. 4-Bromo-2-nitrotoluene. [Online] National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Cross-Coupling of 6-Bromobenzo[c]isoxazole

Part 1: Executive Summary & Strategic Analysis The Challenge: The "Glass Cannon" Scaffold Benzo[c]isoxazole (anthranil) is a privileged yet "fragile" scaffold in medicinal chemistry. Unlike its more robust isomer benzo[d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Glass Cannon" Scaffold

Benzo[c]isoxazole (anthranil) is a privileged yet "fragile" scaffold in medicinal chemistry. Unlike its more robust isomer benzo[d]isoxazole, the benzo[c]isoxazole core possesses a weak N–O bond (approx. 55 kcal/mol) that is prone to reductive cleavage or transition-metal-catalyzed ring opening (isomerization to 2-aminobenzaldehydes or nitrenoid formation).

The specific challenge with 6-bromobenzo[c]isoxazole is achieving chemoselectivity. We must engage the C(6)–Br bond in oxidative addition (Step A) without triggering the N–O bond activation (Step B) that leads to ring destruction.

The Solution: Kinetic Selectivity via Catalyst Design

To preserve the heterocyclic core, the reaction must be kinetically tuned. We utilize sterically demanding, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) to accelerate the oxidative addition into the C–Br bond, allowing the cross-coupling cycle to outcompete the slower N–O insertion pathway.

Core Principles for Success:

  • Ligand Selection: Use bulky ligands (XPhos, SPhos, or dppf) to facilitate rapid oxidative addition at the C–Br bond.

  • Base Control: Avoid strong alkoxides (e.g., NaOtBu) which can trigger base-mediated ring opening. Use mild inorganic bases (K₃PO₄, Cs₂CO₃).

  • Temperature Management: Maintain temperatures

    
     80°C. Higher temperatures (>100°C) significantly increase the rate of N–O cleavage.
    

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Recommended for attaching aryl or heteroaryl groups while maintaining the anthranil core.

1. Reagent Stoichiometry
ComponentEquiv.RoleNotes
6-Bromobenzo[c]isoxazole 1.0SubstrateLimiting reagent.
Aryl Boronic Acid/Ester 1.2–1.5NucleophileBoronic esters (BPin) are preferred for stability.
Pd(dppf)Cl₂ · DCM 0.03–0.05CatalystRobust, resists dechelation.
K₃PO₄ (2.0 M aq.) 2.0–3.0BaseMild base; prevents ring degradation.
1,4-Dioxane [0.1 M]SolventHigh solubility, moderate boiling point.
2. Step-by-Step Methodology
  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with 6-bromobenzo[c]isoxazole (1.0 equiv), aryl boronic ester (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (concentration 0.1 M relative to halide).

  • Activation: Add degassed aqueous K₃PO₄ (2.0 M, 2.0 equiv). Critical: Do not use solid base if possible; the biphasic system moderates basicity.

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS. Look for the product mass (M+Ar-Br). If a peak corresponding to M+2 (reduction) or M+18 (hydration/ring opening) appears, lower temperature to 50°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Anthranils can be silica-sensitive; add 1% Et₃N to the eluent if streaking occurs.

Protocol B: Buchwald-Hartwig Amination (C–N Coupling)

Recommended for introducing amine motifs. Requires strict exclusion of strong bases to prevent ring opening.

1. Reagent Stoichiometry
ComponentEquiv.RoleNotes
6-Bromobenzo[c]isoxazole 1.0Substrate
Amine (1° or 2°) 1.2Nucleophile
BrettPhos Pd G3 0.02–0.04PrecatalystRapid activation at low temp.
Cs₂CO₃ 2.0BaseWeaker than NaOtBu; safer for this core.
Toluene or t-Amyl Alcohol [0.1 M]SolventAnhydrous conditions required.
2. Step-by-Step Methodology
  • Pre-Catalyst Activation: This protocol uses BrettPhos Pd G3 , a precatalyst that activates rapidly at room temperature, minimizing thermal stress on the N–O bond.

  • Charging: Charge an oven-dried vial with the aryl bromide (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (2–4 mol%).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add anhydrous Toluene. Stir at 60°C .

    • Why 60°C? Standard Buchwalds often run at 100°C. For anthranils, 60°C with a highly active catalyst is the "Goldilocks" zone to avoid decomposition.

  • Monitoring: Check LCMS at 2 hours. If conversion is low (<20%), increase temp to 80°C but monitor closely for the formation of 2-amino-benzaldehyde derivatives (ring opening).

Part 3: Mechanism & Troubleshooting

The "Anthranil Trap" (Mechanistic Insight)

The primary failure mode is Reductive Ring Opening .

  • Pathway A (Desired): Pd(0) inserts into C–Br. Transmetallation occurs.[1][2] Reductive elimination yields product.[3]

  • Pathway B (Undesired): Pd(0) or the Base interacts with the N–O bond. This leads to the formation of a metal-nitrenoid species or simple hydrolysis to 2-aminocarbonyls.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Catalyst death or slow Oxidative Addition.Switch to XPhos Pd G3 (more active). Increase concentration to 0.2 M.
Product + 2H mass Hydrodehalogenation.Solvent is "wet" or proton source present. Use anhydrous solvents.
Aldehyde peak in NMR Ring Opening (N–O cleavage).Too hot or too basic. Switch from Cs₂CO₃ to K₃PO₄. Lower temp by 10°C.
Homocoupling Oxidation of Boronic Acid.Degas solvents more thoroughly (O₂ leak).

Part 4: Visualization

Diagram 1: Reaction Workflow & Decision Tree

This diagram guides the researcher through the setup and optimization process.

ReactionWorkflow Start Start: 6-Bromobenzo[c]isoxazole Decision Select Coupling Type Start->Decision Target Target: Cross-Coupled Product Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Suzuki_Cond Conditions A: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 60-80°C Suzuki->Suzuki_Cond Buchwald_Cond Conditions B: BrettPhos Pd G3, Cs2CO3 Toluene, 60°C Buchwald->Buchwald_Cond Check LCMS Check @ 2 hrs Suzuki_Cond->Check Buchwald_Cond->Check Success Product Formed (Intact Core) Check->Success Clean Conv. Fail_Open Ring Opening Observed (Aldehyde/Amine Byproduct) Check->Fail_Open Byproducts Fix_Temp Action: Lower Temp Switch to Weaker Base Fail_Open->Fix_Temp Fix_Temp->Check Retry

Caption: Decision tree for selecting conditions and troubleshooting ring-opening side reactions.

Diagram 2: Mechanistic Competition (Selectivity)

This diagram illustrates the kinetic competition between the desired coupling and the undesired ring opening.

Mechanism Pd0 Pd(0) Active Species OA_CBr Path A (Fast): Oxidative Addition (C-Br) Pd0->OA_CBr Preferred (Bulky Ligands) OA_NO Path B (Slow/Heat): N-O Bond Insertion Pd0->OA_NO Avoided (High Temp/Strong Base) Substrate 6-Bromobenzo[c]isoxazole Pd_Ar Ar-Pd(II)-Br Intermediate OA_CBr->Pd_Ar RingOpen Ring Opening (Nitrenoid/Aldehyde) OA_NO->RingOpen Coupling Transmetallation & Reductive Elimination Pd_Ar->Coupling Product Coupled Product (Intact Ring) Coupling->Product

Caption: Kinetic competition between C-Br activation (Path A) and N-O activation (Path B).

References

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation. Chemical Science (RSC).[4] [Link]

  • Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils. JACS Au. [Link](Note: Generalized link for JACS Au search on anthranils)

  • Palladium-catalyzed N-allylation of anthranilic acids. PubMed (NIH). [Link]

Sources

Method

Application Notes and Protocols for the Biological Screening of 6-Bromobenzo[c]isoxazole Derivatives

Introduction: Unveiling the Therapeutic Potential of 6-Bromobenzo[c]isoxazole Derivatives The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 6-Bromobenzo[c]isoxazole Derivatives

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This privileged structure is present in numerous clinically approved drugs and is a focal point of ongoing drug discovery efforts. The benzo[c]isoxazole ring system, a fusion of a benzene and an isoxazole ring, has shown significant promise, with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a bromine atom at the 6-position of the benzo[c]isoxazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a compelling candidate for therapeutic development.

This comprehensive guide provides a strategic framework and detailed protocols for the initial biological screening of novel 6-Bromobenzo[c]isoxazole derivatives. In the absence of specific preliminary data on this particular scaffold, the proposed screening cascade is based on the well-established biological activities of the broader isoxazole and benzisoxazole families.[1][3] This document is intended for researchers, scientists, and drug development professionals to initiate a systematic evaluation of these compounds and uncover their therapeutic potential.

Strategic Screening Cascade

A tiered approach to screening is recommended to efficiently manage resources and rationally advance promising compounds. The initial phase should encompass a broad assessment of cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities.

Screening_Cascade 6-Bromobenzo[c]isoxazole Derivatives 6-Bromobenzo[c]isoxazole Derivatives Primary Screening Primary Screening 6-Bromobenzo[c]isoxazole Derivatives->Primary Screening Anticancer Anticancer Primary Screening->Anticancer Cytotoxicity Anti-inflammatory Anti-inflammatory Primary Screening->Anti-inflammatory COX Inhibition Antimicrobial Antimicrobial Primary Screening->Antimicrobial MIC Determination Neurological Neurological Primary Screening->Neurological Neurotoxicity Secondary & Tertiary Assays Secondary & Tertiary Assays Anticancer->Secondary & Tertiary Assays Anti-inflammatory->Secondary & Tertiary Assays Antimicrobial->Secondary & Tertiary Assays Neurological->Secondary & Tertiary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary & Tertiary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Figure 1: A strategic workflow for the biological screening of 6-Bromobenzo[c]isoxazole derivatives.

I. Anticancer Activity Screening

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis and inhibition of tubulin polymerization.[4] A primary cytotoxicity screen against a panel of cancer cell lines is the first step in evaluating this potential.

A. Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 6-Bromobenzo[c]isoxazole derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

ParameterValueReference
Cell LinesMCF-7, A549, DU-145[6]
Seeding Density5,000-10,000 cells/well[1]
Incubation Time48-72 hours[4]
MTT Concentration0.5 mg/mL[5]
Wavelength570 nm[4]
B. Secondary Assay: Apoptosis Detection by Flow Cytometry

Compounds exhibiting significant cytotoxicity should be further investigated for their ability to induce apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are in early apoptosis, PI positive cells are necrotic, and cells positive for both are in late apoptosis.

II. Anti-inflammatory Activity Screening

The anti-inflammatory properties of isoxazole derivatives are well-documented, often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]

A. In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-1 and COX-2.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compounds at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Colorimetric Detection: Add a colorimetric substrate that is oxidized by the peroxidase activity of COX, and measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for each isoform to assess potency and selectivity.

ParameterValueReference
EnzymesOvine COX-1, Human recombinant COX-2[8]
SubstrateArachidonic Acid[9]
DetectionColorimetric (e.g., TMPD)
Wavelength~590 nm
B. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Antimicrobial Activity Screening

The isoxazole nucleus is a key component of several antibacterial drugs. Therefore, screening for antimicrobial activity is a logical step.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Neurological Activity Screening

Given the emerging evidence for the neuroprotective effects of isoxazole derivatives, a preliminary screen for neurological activity is warranted.[5]

A. Neurotoxicity Assessment in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some applications, differentiation into a more neuron-like phenotype can be induced.

  • Compound Exposure: Expose the cells to various concentrations of the test compounds for 24-48 hours.

  • Viability Assay: Assess cell viability using the MTT assay as described in the anticancer screening section. A significant reduction in viability indicates potential neurotoxicity.

B. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. The Ellman's method is a standard colorimetric assay for this purpose.[7]

Protocol:

  • Reagent Preparation: Prepare a buffer solution, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI) as the substrate, and the enzymes (AChE and BChE).

  • Enzyme Inhibition: In a 96-well plate, pre-incubate the enzyme with the test compound for a defined period.

  • Reaction Initiation: Add the substrate (ATCI) to start the reaction.

  • Colorimetric Measurement: The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

ParameterValueReference
EnzymesElectric eel AChE, Equine serum BChE[7]
SubstrateAcetylthiocholine Iodide (ATCI)
ReagentDTNB (Ellman's Reagent)
Wavelength412 nm

Data Interpretation and Progression

The primary screening will generate a large dataset. The following criteria can be used to prioritize compounds for further investigation:

  • Anticancer: Compounds with low micromolar or nanomolar IC50 values against multiple cancer cell lines.

  • Anti-inflammatory: Compounds with significant in vivo activity and/or potent and selective COX-2 inhibition.

  • Antimicrobial: Compounds with low MIC values against a range of clinically relevant bacteria.

  • Neurological: Compounds that are non-neurotoxic and show potent inhibition of AChE/BChE or other relevant neurological targets.

Data_Interpretation Primary Screening Data Primary Screening Data Potency Potency Primary Screening Data->Potency IC50/MIC Selectivity Selectivity Primary Screening Data->Selectivity e.g., COX-1 vs COX-2 Low Toxicity Low Toxicity Primary Screening Data->Low Toxicity e.g., in neurotoxicity assays Hit Prioritization Hit Prioritization Potency->Hit Prioritization Selectivity->Hit Prioritization Low Toxicity->Hit Prioritization Secondary Assays Secondary Assays Hit Prioritization->Secondary Assays

Figure 2: A logical flow for data interpretation and hit prioritization.

Conclusion

This application note provides a foundational framework for the biological screening of novel 6-Bromobenzo[c]isoxazole derivatives. By systematically applying the detailed protocols herein, researchers can efficiently identify and characterize the therapeutic potential of this promising class of compounds. The subsequent steps of secondary screening, mechanism of action studies, and lead optimization will be guided by the initial findings, paving the way for the development of new and effective therapeutics.

References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • Biological characterization of PM226, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile. (2016). Neuropharmacology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. (2014). Indian Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2020). Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2021). Journal of the Indian Chemical Society. [Link]

  • Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. (2022). ACS Infectious Diseases. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2022). Scientific Reports. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. (2020). Russian Journal of General Chemistry. [Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). Zeitschrift für Naturforschung C. [Link]

  • Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake. (2004). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2019). RSC Medicinal Chemistry. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2022). European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (2012). Der Pharmacia Lettre. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2022). Molecules. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • 3.5. Cell Culture Assays in SH-SY5Y Cells. (2022). Bio-protocol. [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (2015). Frontiers in Molecular Neuroscience. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). African Journal of Pharmacy and Pharmacology. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2013). Current Protocols in Pharmacology. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2021). RSC Advances. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2022). Analytical Chemistry. [Link]

  • Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. (2022). Molecules. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

  • Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Using an α-Bungarotoxin Binding Site Tag to Study GABAA Receptor Membrane Localization and Trafficking. (2014). Journal of Visualized Experiments. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2018). Methods in Molecular Biology. [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2022). bioRxiv. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014). ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2016). The Journal of Phytopharmacology. [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2021). Molecules. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2018). New Journal of Chemistry. [Link]

  • Maresin-1 Ameliorates Chronic Unpredictable Stress-Induced Depressive-like Behaviors Associated with Dynamic Modulation of Hippocampal Microglial Activity and TSPO PET Signals. (2022). International Journal of Molecular Sciences. [Link]

Sources

Application

in vitro kinase assay protocol for 6-Bromobenzo[c]isoxazole derivatives

Application Note: Profiling 6-Bromobenzo[c]isoxazole Derivatives via In Vitro Kinase Assays Abstract & Scope This application note details a robust protocol for evaluating the inhibitory potency of 6-bromobenzo[c]isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 6-Bromobenzo[c]isoxazole Derivatives via In Vitro Kinase Assays

Abstract & Scope

This application note details a robust protocol for evaluating the inhibitory potency of 6-bromobenzo[c]isoxazole derivatives against purified kinase targets. The benzo[c]isoxazole (anthranil) core acts as a bioisostere for indazoles and benzisoxazoles, serving as a privileged scaffold for ATP-competitive inhibition. The 6-bromo substituent provides a critical synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

This guide utilizes a bioluminescent ADP-detection platform (ADP-Glo™) .[1] Unlike fluorescence-based assays (FRET/FP), which are susceptible to interference from the autofluorescence often exhibited by fused heterocyclic compounds, the bioluminescent readout offers high sensitivity and resistance to compound interference.

Chemical Context & Mechanism of Action[2][3][4]

The Scaffold: The 6-bromobenzo[c]isoxazole core is a planar, hydrophobic bicycle. In kinase drug discovery, this scaffold typically functions as a "hinge binder," mimicking the adenine ring of ATP.

  • Target Class: Receptor Tyrosine Kinases (e.g., c-Met, VEGFR) and Serine/Threonine Kinases (e.g., CK1, GSK-3).

  • Synthetic Utility: The bromine at position 6 allows for the introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or the hydrophobic back pocket of the kinase active site.

Assay Principle (ADP-Glo™): The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1][2][3][4] It is a two-step coupled reaction:

  • Kinase Reaction: ATP + Substrate

    
     ADP + Phospho-Substrate[2]
    
  • ADP Detection:

    • Step A: Unconsumed ATP is depleted.

    • Step B: ADP is converted back to ATP, which drives a luciferase/luciferin reaction to produce light.[1]

    • Signal: Luminescence is directly proportional to kinase activity (and inversely proportional to inhibitor potency).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening protocol, from compound preparation to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Detection Compound 6-Bromo Derivative (DMSO Stock) Dilution Serial Dilution (1:3 in Buffer) Compound->Dilution EnzymeMix Kinase + Substrate Addition Dilution->EnzymeMix ATPStart ATP Initiation (60 min @ RT) EnzymeMix->ATPStart Depletion ADP-Glo Reagent (Deplete ATP) ATPStart->Depletion Stop Rxn Detection Detection Reagent (ADP->ATP->Light) Depletion->Detection 40 min Incub. Analysis Data Analysis (IC50 / Z-Factor) Detection->Analysis Luminescence (RLU)

Figure 1: Step-by-step workflow for profiling kinase inhibitors using a bioluminescent ADP detection assay.

Materials & Reagents

ComponentSpecificationPurpose
Test Compounds 6-Bromobenzo[c]isoxazole analogsTarget Inhibitors
Kinase Enzyme Recombinant (e.g., c-Met, VEGFR2)Target Protein
Substrate Peptide/Protein (e.g., Poly(Glu,Tyr))Phosphorylation Acceptor
ATP Ultra-pure (10mM stock)Phosphate Donor
Assay Buffer 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTTReaction Environment
Detection Kit ADP-Glo™ (Promega)Signal Generation
Plate 384-well, Solid White, Small VolumeReaction Vessel

Critical Note on Buffer: Benzo[c]isoxazoles are hydrophobic. Ensure the assay buffer contains 0.01% Triton X-100 or Tween-20 to prevent compound aggregation (promiscuous inhibition) without denaturing the kinase.

Detailed Protocol (384-Well Format)

Step 1: Compound Preparation (The "Echo" Ready Plate)
  • Dissolve 6-bromobenzo[c]isoxazole derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Prepare a 10-point dose-response curve using 3-fold serial dilutions in DMSO.

    • Top Concentration: 1 mM (Final assay concentration will be 10 µM).

    • Low Concentration:[5] ~0.05 nM.

  • Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Labcyte Echo) or pin tool.

    • Positive Control (High Signal): DMSO only (0% Inhibition).

    • Negative Control (Low Signal): 10 µM Staurosporine or No Enzyme (100% Inhibition).

Step 2: Kinase Reaction Assembly

Total Reaction Volume: 5 µL

  • Enzyme/Substrate Mix (2.5 µL): Dilute the specific kinase and peptide substrate in 1X Assay Buffer.

    • Optimization: The kinase concentration should be titrated beforehand to ensure linear product formation (<10-20% ATP conversion) over the reaction time.

  • Dispense: Add 2.5 µL of Enzyme/Substrate mix to the wells containing the 50 nL compound source.

  • Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

Step 3: Reaction Initiation
  • ATP Mix (2.5 µL): Prepare ATP in 1X Assay Buffer at 2x the desired

    
     apparent concentration.
    
  • Start: Add 2.5 µL of ATP Mix to all wells.

  • Incubation: Seal plate and incubate for 60 minutes at RT.

Step 4: ADP Detection (Two-Step Stop & Read)
  • Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.[4]

    • Incubate: 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate: 30-60 minutes at RT.

Step 5: Measurement
  • Read Luminescence (Integration time: 0.5 – 1.0 second) on a multimode plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis & Validation

Quantitative Metrics

Summarize data using the following logic. Raw Luminescence Units (RLU) are converted to Percent Inhibition:



  • RLU_max: DMSO Control (Enzyme + Substrate + ATP)

  • RLU_min: No Enzyme Control or Staurosporine

Assay Quality (Z-Factor)

A Z-factor > 0.5 is required to validate the protocol's robustness.



ParameterAcceptance CriteriaAction if Failed
Z-Factor > 0.5Re-optimize enzyme concentration or pipetting accuracy.
Signal:Background > 5:1Increase Enzyme concentration or ATP purity.
% CV (Replicates) < 10%Check liquid handling/dispensing errors.

Troubleshooting & Scientific Nuance

A. Solubility & Aggregation (The "Hook Effect") Benzo[c]isoxazole derivatives, particularly those with the 6-bromo halogen, are lipophilic (


).
  • Risk:[6][7] At high concentrations (>10 µM), compounds may form colloidal aggregates that sequester the enzyme, leading to false positives (pan-assay interference).

  • Solution: Include 0.01% Triton X-100 in the buffer. If the Hill Slope of the IC50 curve is steep (> 2.0), suspect aggregation.

B. Fluorescence Interference While rare in luminescence assays, highly conjugated benzo[c]isoxazoles can theoretically quench light.

  • Control: Perform a "Quench Control" by adding the test compound after the Detection Reagent has generated the signal. If the signal drops compared to DMSO, the compound interferes with the luciferase readout, not the kinase.

C. ATP Competition Since these derivatives typically target the ATP-binding pocket, their potency (


) depends on the ATP concentration.
  • Standardization: Always run assays at

    
     to ensure comparable 
    
    
    
    values across different kinase panels.

References

  • Jiang, X., et al. (2015).[8][9] "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold." Bioorganic & Medicinal Chemistry, 23(3), 564-578.[8] Retrieved from [Link]

  • Linciano, P., et al. (2021).[10] "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1).[10] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 177815428, 7-(Benzyloxy)-6-bromobenzo[c]isoxazole. Retrieved from [Link]

  • Coussens, N. P., et al. (2012). "Assay Guidance Manual: Kinase Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Method

Application Note: Recrystallization Protocols for 6-Bromobenzo[c]isoxazole

Executive Summary The purification of 6-bromobenzo[c]isoxazole (also known as 6-bromoanthranil or 6-bromo-2,1-benzisoxazole) presents unique challenges due to the lability of the isoxazole N–O bond and the compound's mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 6-bromobenzo[c]isoxazole (also known as 6-bromoanthranil or 6-bromo-2,1-benzisoxazole) presents unique challenges due to the lability of the isoxazole N–O bond and the compound's moderate melting point. While column chromatography is effective, it is often impractical for scale-up. This guide details the optimization of recrystallization solvents, prioritizing yield and purity while mitigating the risk of thermal ring-opening or rearrangement.

Core Recommendation: The primary solvent system for high-recovery recrystallization is Heptane (or Hexanes) with trace Ethyl Acetate (EtOAc) . For higher polarity impurities, an Ethanol/Water system is the validated alternative.

Physicochemical Context & Solubility Logic[1][2][3]

To design a self-validating protocol, one must understand the molecular forces at play. 6-Bromobenzo[c]isoxazole possesses a fused benzene ring (lipophilic), a bromine substituent (lipophilic/heavy atom effect), and a pseudo-aromatic isoxazole ring (polar, weak H-bond acceptor).

  • The Challenge: The N–O bond in benzo[c]isoxazoles is weaker than in their 1,2-benzisoxazole isomers. Prolonged heating or exposure to strong acids can trigger ring cleavage or rearrangement to quinoline derivatives.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, THF.

    • Moderate Solubility: Ethanol, Methanol (temperature dependent).

    • Low Solubility: Pentane, Hexanes, Water.

Selection Strategy: We utilize a "Marginal Solubility" approach. The compound is too soluble in pure EtOAc for effective crystallization but shows a steep solubility curve in aliphatic hydrocarbons (Heptane/Hexane). Therefore, a single-solvent system (Heptane) or a binary system (EtOAc/Heptane) offers the best balance.

Decision Matrix: Solvent Selection

The following logic flow allows you to select the optimal solvent based on the physical state of your crude material.

SolventSelection Start Start: Analyze Crude Material StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil TLC TLC Analysis (Hex:EtOAc 4:1) Solid->TLC PreTreat Pre-treatment: Silica Plug Filtration Oil->PreTreat PolarImp Polar Impurities Present? TLC->PolarImp Assess Rf NonPolarImp Non-Polar Impurities? PolarImp->NonPolarImp No ProtocolB PROTOCOL B: Ethanol / Water (9:1) PolarImp->ProtocolB Yes (Low Rf spots) ProtocolA PROTOCOL A: Heptane (with trace EtOAc) NonPolarImp->ProtocolA Yes or Clean PreTreat->TLC

Figure 1: Decision matrix for selecting the purification pathway based on crude material state and impurity profile.

Detailed Experimental Protocols

Protocol A: Non-Polar Recrystallization (Heptane/EtOAc)

Best for: Removal of trace starting materials (e.g., bromonitrobenzaldehydes) and maximizing recovery.

Reagents:

  • Solvent A: Ethyl Acetate (ACS Grade)

  • Solvent B: n-Heptane (or Hexanes)

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 6-bromobenzo[c]isoxazole in a 50 mL Erlenmeyer flask. Add the minimum amount of Ethyl Acetate (approx. 1–2 mL) needed to dissolve the solid at room temperature.

    • Note: If heat is required, do not exceed 50°C to prevent thermal degradation.

  • Precipitation: Slowly add n-Heptane (approx. 5–8 mL) dropwise with gentle swirling until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Warm the mixture gently (water bath, 45–50°C) until the solution becomes clear again.

  • Crystallization: Remove from heat. Insulate the flask with a paper towel and allow it to cool to room temperature undisturbed for 2 hours.

    • Critical Step: If oiling out occurs (liquid droplets forming instead of crystals), scratch the inner glass surface with a spatula to induce nucleation.

  • Finishing: Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel. Wash the cake with 5 mL of cold n-Heptane.

  • Drying: Dry under vacuum at ambient temperature (do not heat >40°C under vacuum).

Protocol B: Polar Recrystallization (Ethanol/Water)

Best for: Removal of highly polar by-products or inorganic salts.

Reagents:

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of crude material in Ethanol (approx. 5–7 mL) at 50°C.

  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a pre-warmed glass frit.

  • Anti-solvent Addition: While keeping the solution warm (50°C), add warm Water dropwise. Stop immediately when a faint opalescence persists.

  • Clarification: Add 1–2 drops of Ethanol to restore clarity.

  • Cooling Ramp: Allow to cool to room temperature over 3 hours. Rapid cooling here often traps impurities.

  • Collection: Filter and wash with cold 50% aqueous Ethanol.

Process Validation & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid phase separation)Temperature dropped too fast or solvent is too non-polar.Re-heat to dissolve. Add a seed crystal. Add 5% more of the polar solvent (EtOAc or EtOH) to keep the oil in solution longer.
Low Yield Compound is too soluble in the mother liquor.Concentrate the mother liquor by 50% and repeat cooling. Switch from Hexane to Heptane (higher bp allows better solubility differential).
Color Retention (Yellow/Orange)Conjugated impurities or azo-compounds trapped.Perform a "charcoal treatment" step: Add activated carbon (5 wt%) to the hot solution, stir for 5 min, and filter hot over Celite before cooling.
Decomposition (Darkening)Thermal instability of the isoxazole ring.STOP heating. Do not exceed 60°C. Use vacuum evaporation instead of boiling to remove excess solvent.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid (6-Bromo...) Dissolve Dissolve (Min. Polar Solvent) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot If needed AddAnti Add Anti-Solvent (Until Turbid) Dissolve->AddAnti FilterHot->AddAnti Cool Controlled Cooling (RT -> 0°C) AddAnti->Cool Harvest Filtration & Wash Cool->Harvest Dry Vacuum Dry (<40°C) Harvest->Dry

Figure 2: Step-by-step workflow for the optimized recrystallization process.

References

  • Davis, R. B., & Pizzini, L. C. (1960). Benzo[c]isoxazoles. The Journal of Organic Chemistry, 25(11), 1884–1888. Link

  • L’abbé, G. (1969). Decomposition and rearrangement of benzo[c]isoxazoles. Chemical Reviews, 69(3), 345–363. Link

  • Wypych, G. (2019). Handbook of Solvents. ChemTec Publishing. (General reference for solubility parameters of Heptane/EtOAc systems). Link

  • PubChem Compound Summary. (2024). 6-Bromobenzo[c]isoxazole. National Center for Biotechnology Information. Link

Technical Notes & Optimization

Troubleshooting

preventing N-O bond cleavage in isoxazoles during synthesis

Status: Operational Ticket ID: ISOX-NO-PROTECT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division The Mechanic's Corner: Why the N-O Bond Fails Before troubleshooting, you must understa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-NO-PROTECT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The Mechanic's Corner: Why the N-O Bond Fails

Before troubleshooting, you must understand the structural vulnerability. The isoxazole ring is an aromatic system, but its stability hangs by a thread: the N-O bond .

  • Bond Energy: The N-O bond dissociation energy is approximately 230 kJ/mol , significantly weaker than a C-C or C-N bond.

  • The Polarization Trap: The oxygen atom is highly electronegative, pulling electron density and leaving the nitrogen susceptible to reduction. Conversely, the C3 and C5 positions (if unsubstituted) are acidic (

    
    ), making them prone to deprotonation by strong bases.
    

The Failure Modes:

  • Reductive Cleavage: Catalytic hydrogenation (

    
     + Pd/C, Ni, Pt) almost always cleaves the N-O bond, resulting in 
    
    
    
    -amino enones.
  • Base-Induced Fragmentation: Strong bases (e.g.,

    
    -BuLi, LDA) can deprotonate the ring (C3/C5), leading to a "Kemp elimination"-style ring opening to form nitriles.
    

Troubleshooting Workflows (Q&A)

Scenario A: "I need to reduce a nitro group, but my ring keeps opening."

User Report:

"I have a 4-nitroisoxazole derivative. I tried standard hydrogenation (Pd/C,


, MeOH) to get the amine. The nitro group reduced, but the isoxazole ring opened into an amino-enone mess."

Root Cause: Catalytic hydrogenation is non-selective for the N-O bond. The metal surface facilitates the insertion of hydrogen into the N-O bond just as easily as the nitro group.

The Solution: Switch to Dissolving Metal Reductions or Transfer Hydrogenation . You must avoid


 gas and active noble metal catalysts.

Recommended Fix: Use Iron powder with Ammonium Chloride (


) . This method is the "Gold Standard" for isoxazole compatibility. It operates via a single-electron transfer mechanism that reduces the nitro group (

) without possessing the potential to cleave the isoxazole N-O bond.
  • Alternative: Stannous Chloride (

    
    ) in EtOH (good, but workup is messy).
    
  • Avoid: Raney Nickel (lethal to isoxazoles),

    
     (often opens the ring).
    
Scenario B: "My Suzuki coupling yield is low, and I see nitrile byproducts."

User Report:

"I'm coupling a 4-bromoisoxazole with a phenylboronic acid. I used


 and 

in ethanol/water. The product is there, but I see a significant amount of a nitrile byproduct."

Root Cause: The base is too strong. Ethoxide (


) can deprotonate the isoxazole (especially if C3/C5 are unsubstituted), triggering ring fragmentation. Additionally, prolonged heating with slow catalysts allows time for these side reactions.

The Solution:

  • Lower the Base Strength: Switch to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ). These are strong enough for the transmetallation step but generally too weak to deprotonate the isoxazole ring rapidly.
  • Speed Up the Cycle: Use high-activity precatalysts (e.g., Pd-PEPPSI-IPr or XPhos Pd G2 ) to finish the reaction before the ring has time to degrade.

Scenario C: "Can I use Sodium Borohydride ( )?"

User Report:

"I have an aldehyde on the side chain. Can I use


 to reduce it to the alcohol, or will it touch the isoxazole?"

The Solution: Yes, you can.


 is generally safe for isoxazoles. The hydride is nucleophilic, but the isoxazole ring is electron-rich enough to repel the attack under standard conditions.
  • Caveat: Do not add Lewis acids (like

    
    , Luche conditions) unless necessary, as activating the ring might invite hydride addition.
    

Visualized Decision Pathways

Figure 1: Chemoselective Reduction Decision Tree

Caption: Logic flow for selecting reducing agents in the presence of an isoxazole core.

ReductionLogic Start Target Functional Group to Reduce Nitro Nitro (-NO2) Start->Nitro Alkene Alkene (C=C) Start->Alkene Carbonyl Carbonyl (C=O) Start->Carbonyl Fe USE: Fe / NH4Cl (Safe) Nitro->Fe Recommended H2Pd AVOID: H2 + Pd/C (Ring Opening Risk) Nitro->H2Pd Dangerous Alkene->H2Pd Dangerous Lindlar USE: Lindlar Catalyst or Diimide Alkene->Lindlar Selective NaBH4 USE: NaBH4 (Generally Safe) Carbonyl->NaBH4

Figure 2: Base-Induced Degradation Mechanism

Caption: The "Kemp-like" elimination pathway triggered by strong bases on unsubstituted isoxazoles.

BaseMechanism Isoxazole Isoxazole Core (C3-H acidic) Deprotonated C3-Anion Intermediate Isoxazole->Deprotonated + Base Base Strong Base (e.g., EtO-, BuLi) Base->Deprotonated RingOpen Ring Opening (N-O Cleavage) Deprotonated->RingOpen Rearrangement Nitrile Nitrile Byproduct (Dead End) RingOpen->Nitrile Irreversible

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Nitro Reduction (Fe/NH4Cl)

For reducing nitro groups without touching the isoxazole ring.

  • Setup: In a round-bottom flask, dissolve the nitro-isoxazole substrate (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio) .

  • Reagents: Add Iron Powder (5.0 equiv, <325 mesh is best) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Note: Vigorous stirring is critical as this is a heterogeneous surface reaction.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc or MeOH.

    • Concentrate the filtrate. If an emulsion forms during extraction, add a small amount of saturated Na/K tartrate (Rochelle's salt) to break iron chelation.

  • Yield: Expect 80–95% yield of the amine with the isoxazole ring intact.

Protocol B: Isoxazole-Safe Suzuki Coupling

For cross-coupling haloisoxazoles.

  • Solvent: Degas Dioxane/Water (4:1) or Toluene/Water (4:1) with nitrogen for 15 minutes.

  • Base: Add Potassium Carbonate (

    
    )  (2.0–3.0 equiv). Do not use hydroxides or alkoxides.
    
  • Catalyst: Add

    
      or Pd-PEPPSI-IPr  (1–3 mol%).
    
  • Substrates: Add the haloisoxazole (1.0 equiv) and boronic acid (1.2 equiv).

  • Reaction: Heat to 80–90°C under inert atmosphere.

    • Tip: Do not overheat (>110°C) as thermal instability may set in.

  • Workup: Standard aqueous extraction.

Quick Reference Data

Reagent / ConditionIsoxazole StabilityRisk FactorRecommendation

+ Pd/C
Unstable HighDO NOT USE. Cleaves N-O bond.
Fe /

Stable LowPrimary Choice for nitro reduction.

Stable LowSafe for aldehyde/ketone reduction.

Variable HighRisky. Can reduce the C=N bond or open ring.

-BuLi
Unstable HighCauses ring fragmentation unless -78°C & C5 blocked.

/

Stable LowPreferred bases for couplings.
Raney Nickel Lethal CriticalWill desulfurize and/or cleavage ring immediately.

References

  • Chemoselective Nitro Reduction

    • Source: Vertex AI Search Results (1.1, 1.9).
    • Citation: "Selective nitro reduction in the synthesis of 'real-world' targets." ResearchGate.[2][3][4]

    • URL:[Link]

  • Base-Induced Ring Opening Mechanisms

    • Source: Vertex AI Search Results (1.5).
    • Citation: "Construction of Isoxazole ring: An Overview." Nano Bio Letters.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Stability

    • Source: Vertex AI Search Results (1.12).
    • Citation: "Pd-catalyzed cross-coupling reaction of isoxazole derivatives."[5] ResearchGate.[2][3][4]

    • URL:[Link]

  • Sodium Borohydride Stability

    • Source: Vertex AI Search Results (1.6).
    • Citation: "Stabilization of NaBH4 in Methanol... Reduction of Esters." Journal of Organic Chemistry.
    • URL:[Link]

Sources

Optimization

improving solubility of 6-Bromobenzo[c]isoxazole for biological assays

Technical Support Center: 6-Bromobenzo[c]isoxazole Solubility Guide Introduction: The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromobenzo[c]isoxazole Solubility Guide

Introduction: The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] However, compounds like 6-Bromobenzo[c]isoxazole, characterized by a lipophilic aromatic system and a bromine substituent, often exhibit poor aqueous solubility.[5][6] This presents a significant hurdle for researchers, as low solubility can lead to compound precipitation, inaccurate dosing, and unreliable data in biological assays.[6][7]

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and improve the solubility of 6-Bromobenzo[c]isoxazole and other similarly challenging compounds for in vitro biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my experiments. What is the best solvent to prepare a high-concentration stock solution of 6-Bromobenzo[c]isoxazole?

A1: Dimethyl sulfoxide (DMSO) is the industry-standard and recommended primary solvent for creating high-concentration stock solutions of nonpolar compounds like 6-Bromobenzo[c]isoxazole.

  • Causality & Expertise: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] Its miscibility with water and most organic solvents makes it highly compatible with typical biological assay workflows.[8] For hydrophobic molecules, DMSO effectively disrupts the crystal lattice energy of the solid compound, allowing it to be solvated. The initial stock solution should be prepared at a high concentration (e.g., 10-50 mM) to minimize the final percentage of DMSO in the assay medium, which can have its own biological effects.

  • Trustworthiness & Self-Validation: Always use high-purity, anhydrous (or low water content) DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of very hydrophobic compounds over time, leading to precipitation in your stock solution, especially after freeze-thaw cycles.[9]

  • Actionable Protocol: See Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO .

Q2: My compound is fully dissolved in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What's happening and how can I fix it?

A2: This is a classic and common problem known as "aqueous dropout." It occurs because while the compound is soluble in 100% DMSO, it is not soluble in the final, mostly aqueous solution. The DMSO molecules, upon high dilution, preferentially interact with water, effectively "abandoning" the compound, which then crashes out of solution.[10]

  • Causality & Expertise: The key is to control the dilution process to create a transient, localized environment where the compound can be gradually solvated by the aqueous medium without precipitating. A sudden, large dilution factor (e.g., 1 µL of 10 mM stock into 1 mL of buffer) is the most common cause of this issue.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: The first step is to ensure your stock concentration is high enough that the final DMSO concentration in your assay is well-tolerated by your cells or system, typically ≤0.5%, and ideally ≤0.1%.[11] Always include a vehicle control (medium + same final % of DMSO) in your experiments.

    • Intermediate Dilution Series: Do not add the concentrated DMSO stock directly to the final aqueous volume. Instead, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in DMSO first, and then add that 1 mM solution to the aqueous buffer. This reduces the localized concentration shock.[11]

    • Improve Mixing: When adding the compound to the aqueous medium, vortex or pipette mix vigorously and immediately. This rapid dispersion helps prevent localized supersaturation and precipitation.

  • Actionable Protocol: See Protocol 2: Serial Dilution Method to Prevent Precipitation .

Q3: I've optimized my dilution protocol, but I still see cloudiness or precipitation at my desired final concentration. What are my next options?

A3: If simple DMSO dilution is insufficient, you need to move to more advanced formulation strategies using co-solvents or solubility-enhancing excipients.

  • Causality & Expertise: These agents modify the properties of the bulk solvent (your aqueous buffer) to make it more hospitable to hydrophobic molecules.

    • Co-solvents: These are water-miscible organic solvents that, when added in small percentages, reduce the overall polarity of the aqueous solution.[12][13][14] This lessens the energetic penalty of solvating a nonpolar compound.

    • Surfactants: At concentrations above their critical micelle concentration (CMC), these molecules form micelles with a hydrophobic core.[13] Your compound can partition into this core, effectively being shielded from the aqueous environment.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] The compound can form an inclusion complex, with the nonpolar part of the molecule sitting inside the cavity, increasing its apparent water solubility.

  • Trustworthiness & Self-Validation: The choice of excipient is critical and assay-dependent. You must validate that the chosen agent does not interfere with your assay readout or cause cellular toxicity at the concentration used. For example, some surfactants can disrupt cell membranes. Always run a vehicle control with the excipient alone.

  • Data-Driven Recommendations:

    Strategy Agent Example Typical Final Conc. Mechanism of Action Considerations
    Co-Solvency Polyethylene Glycol 400 (PEG-400)[14]1-5%Reduces solvent polarityCan be viscous; check for assay interference.
    Propylene Glycol[13]1-5%Reduces solvent polarityGenerally well-tolerated by cells.
    Micellar Solubilization Tween® 20 / Polysorbate 200.01-0.1%Forms micellesNon-ionic, generally mild. Potential for cell lysis at high conc.
    Kolliphor® EL (Cremophor® EL)0.1-1%Forms micellesVery effective but higher potential for biological effects.
    Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15]1-10 mMForms inclusion complexesCan sometimes extract cholesterol from cell membranes.
Q4: How can I quantitatively determine the solubility limit of 6-Bromobenzo[c]isoxazole in my final assay buffer to avoid testing above it?

A4: Performing a kinetic solubility assay is the most direct way to measure the apparent solubility under your specific assay conditions.

  • Causality & Expertise: A kinetic solubility assay measures the concentration of a compound that remains in solution after it is added from a DMSO stock to an aqueous buffer and equilibrium is allowed to be reached.[16] This is more relevant for screening assays than thermodynamic solubility, which measures the solubility of the solid powder and can take much longer to reach equilibrium.[17]

  • Trustworthiness & Self-Validation: The result of this assay gives you a "Maximum Soluble Concentration". Dosing your primary biological assay at concentrations significantly above this limit means you are likely testing a suspension, not a solution, which will lead to highly variable and uninterpretable results.

  • Actionable Protocol: See Protocol 3: Kinetic Solubility Assay by Nephelometry or UV-Vis Spectroscopy .

Visual Workflow & Decision Making

// Nodes start [label="Start: Solubility Issue with\n6-Bromobenzo[c]isoxazole", fillcolor="#FBBC05", fontcolor="#202124"]; stock [label="Q1: Prepare 10-50 mM Stock\nin Anhydrous DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; precip [label="Q2: Compound precipitates\nupon aqueous dilution?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilution [label="Optimize Dilution:\n- Use intermediate DMSO dilutions\n- Vortex during addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; still_precip [label="Still precipitates?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; advanced [label="Q3: Use Advanced Formulation:\n- Co-solvents (PEG-400)\n- Surfactants (Tween-20)\n- Cyclodextrins (HP-β-CD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Excipient:\n- Run vehicle controls\n- Check for assay interference\n- Confirm lack of toxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Q4: Determine Max Soluble Conc.\n(Kinetic Solubility Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proceed [label="Proceed with Biological Assay\n(Dose below solubility limit)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_precip [label="No", fontcolor="#34A853"]; yes_precip [label="Yes", fontcolor="#EA4335"];

// Edges start -> stock; stock -> precip; precip -> dilution [label="Yes"]; precip -> quantify [label="No", headport="w"]; dilution -> still_precip; still_precip -> advanced [label="Yes"]; still_precip -> quantify [label="No", headport="w"]; advanced -> validate; validate -> quantify; quantify -> proceed; } dot Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
  • Weighing: Accurately weigh out approximately 1.98 mg of 6-Bromobenzo[c]isoxazole (MW: 198.02 g/mol )[5] into a sterile, conical microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO.

  • Dissolution: Vortex vigorously for 2-3 minutes. If necessary, gently warm the vial between your hands or in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.

  • Storage: Store the master stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution Method to Prevent Precipitation

This protocol is for preparing a final concentration of 10 µM in 1 mL of aqueous buffer, assuming a final DMSO concentration of 0.1%.

  • Master Stock: Thaw one aliquot of your 10 mM master stock solution (from Protocol 1).

  • Intermediate Dilution: In a new microcentrifuge tube, prepare a 1:10 intermediate dilution by adding 5 µL of the 10 mM master stock to 45 µL of pure DMSO. Vortex to mix. This is now a 1 mM stock.

  • Final Dilution: Add 999 µL of your final aqueous assay buffer to the assay tube/well.

  • Addition & Mixing: While the tube is on a vortex mixer at medium speed, add 1 µL of the 1 mM intermediate stock directly into the buffer. Continue vortexing for another 10-15 seconds.

  • Final Concentration: The final concentration is now 10 µM with 0.1% DMSO.

G cluster_0 Step 1: Master Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution stock 10 mM Stock in 100% DMSO intermediate 1 mM Stock in 100% DMSO stock->intermediate 1:10 Dilution (in DMSO) final 10 µM Final in Aqueous Buffer (0.1% DMSO) intermediate->final 1:1000 Dilution (into Buffer w/ Vortexing)

Protocol 3: Kinetic Solubility Assay by Nephelometry or UV-Vis Spectroscopy

This protocol provides a general framework. It should be adapted to your specific plate reader capabilities.

  • Plate Preparation: In a 96-well clear-bottom plate, add 198 µL of your final assay buffer to each well.

  • Compound Addition: Create a serial dilution of your compound in 100% DMSO (e.g., from 20 mM down to ~150 µM). Add 2 µL of each DMSO concentration to the buffer-containing wells. This creates a 1:100 dilution and a final concentration range from 200 µM down to 1.5 µM. Include a buffer + 2 µL DMSO blank.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.[17]

  • Measurement (Nephelometry): Read the plate on a nephelometer, which measures light scattering. The concentration at which the signal begins to rise significantly above the blank indicates the onset of precipitation.

  • Measurement (UV-Vis after Filtration): Alternatively, transfer the contents of each well to a filter plate (e.g., 0.45 µm) and collect the filtrate in a new UV-transparent 96-well plate. Read the absorbance at the compound's λ-max. The concentration at which the absorbance plateaus indicates the solubility limit.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 2, 2026, from [Link]

  • Gupta, A., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164–174.
  • Fathi, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12345.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(1), 123.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 2, 2026, from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-212.
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved February 2, 2026, from [Link]

  • Protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 2, 2026, from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Singh, A., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sharma, D., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 9(10), 1-10.
  • Dehring, K. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(4), 409-413.
  • Mbah, C., Omeje, E., & Ugodi, G. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. European Journal of Biomedical and Pharmaceutical Sciences, 3(7), 522-526.
  • Escher, B. I., et al. (2020). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. Environmental Science & Technology, 54(16), 10102-10112.
  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2183-2204.
  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • MDPI. (2022). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved February 2, 2026, from [Link]

  • Jouyban, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 693-701.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Effects of Long-Term Fertilization on Soil Physical and Chemical Properties of “Dangshansuli” Pear Orchard. Retrieved February 2, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 2, 2026, from [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Royal Society of Chemistry. (2022). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved February 2, 2026, from [Link]

  • Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(1), 137-148.

Sources

Troubleshooting

troubleshooting inconsistent results in kinase inhibitor screening

Topic: Troubleshooting Inconsistent Results in Biochemical Kinase Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Biochemists Introduction: The Variability Paradox In high-throughput scre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Biochemical Kinase Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Biochemists

Introduction: The Variability Paradox

In high-throughput screening (HTS), kinase assays are notoriously sensitive. A shift in


 from 10 nM to 100 nM between runs is rarely a biological anomaly; it is almost always a physical or chemical artifact.

As your Application Scientist, I will not just tell you to "check your pipettes." We will deconstruct the three primary sources of inconsistency: Enzymology (the biology), Compound Behavior (the chemistry), and Assay Mechanics (the physics).

Module 1: Enzymology & Reagent Integrity

The Problem:


 values shift significantly between batches or differ from literature values.
The Root Cause:  Inconsistent ATP concentrations relative to the enzyme's 

.
Technical Insight: The ATP-Dependent Shift

Most kinase inhibitors are ATP-competitive . Their potency (


) is directly dependent on the concentration of ATP in the assay. If you run an assay at saturating ATP levels (

), you artificially inflate the

(make the inhibitor look weaker) because it must compete against a "wall" of ATP.

The relationship is defined by the Cheng-Prusoff equation for competitive inhibitors:



Where 

is the ATP concentration.[1]

The Golden Rule: To ensure your data is comparable across different kinases and labs, you must run the assay at


 . This standardizes the "competitive pressure."
Protocol: Determination of ATP

Use this protocol when validating a new kinase lot.

  • Preparation: Prepare a 16-point serial dilution of ATP (ranging from 0 to 1 mM) in assay buffer.

  • Enzyme Setup: Fix the kinase concentration at a level that yields linear signal formation over the reaction time (determined in a prior linearity experiment).

  • Substrate: Fix the peptide/protein substrate at saturating concentration (

    
     for the peptide).
    
  • Reaction: Initiate the reaction and incubate for the standard assay time (e.g., 60 min).

  • Detection: Stop reaction and read signal (e.g., ADP-Glo, LanthaScreen).

  • Analysis: Plot Signal (Velocity) vs. [ATP]. Fit to the Michaelis-Menten equation.

Visualization: ATP Competition Logic

ATP_Competition Enzyme Kinase Enzyme Complex_Active Enzyme-ATP (Active) Enzyme->Complex_Active + ATP Complex_Blocked Enzyme-Inhibitor (Blocked) Enzyme->Complex_Blocked + Inhibitor ATP ATP (Substrate) ATP->Complex_Active Competes Inhibitor Inhibitor (Drug) Inhibitor->Complex_Blocked Competes Result_HighATP High [ATP] Inhibitor looks WEAK Complex_Active->Result_HighATP If [ATP] >> Km Result_KmATP [ATP] = Km Inhibitor looks TRUE Complex_Active->Result_KmATP If [ATP] = Km

Figure 1: The competitive dynamic between ATP and Inhibitor. Running assays at


 biases results against competitive inhibitors.

Module 2: Compound Behavior (False Positives)

The Problem: Steep Hill slopes (> 2.0) or flat-lining inhibition at high concentrations. The Root Cause: Colloidal Aggregation.[2]

Technical Insight: The "Brick Dust" Phenomenon

Many hydrophobic compounds do not dissolve perfectly; they form colloidal aggregates in aqueous buffer. These aggregates sequester the enzyme non-specifically, leading to false positives. This is the most common cause of "promiscuous" inhibition in early screening.

Diagnostic Sign:

  • Hill Slope > 2.0 (abrupt inhibition).

  • Inhibition disappears if you add detergent.

Protocol: Detergent Sensitivity Test (The "Triton Test")

Based on Shoichet's aggregation protocols [1].

  • Control Arm: Run the dose-response curve of the compound in standard assay buffer (usually contains 0.01% Tween-20 or Brij-35).

  • Test Arm: Run the same dose-response but supplement the buffer with 0.01% - 0.1% Triton X-100 (freshly prepared).

  • Compare:

    • If

      
       shifts significantly (e.g., >10-fold loss of potency) in the presence of Triton: Likely Aggregator (False Positive). 
      
    • If

      
       remains stable: True Binder. 
      

Visualization: Triage Workflow

Triage_Workflow Hit Primary Screen Hit Slope_Check Check Hill Slope Hit->Slope_Check Steep Slope > 2.0 (Suspicious) Slope_Check->Steep Normal Slope ~ 1.0 Slope_Check->Normal Triton_Test Run Triton X-100 Test Steep->Triton_Test Result_Agg Potency Lost (Aggregator) Triton_Test->Result_Agg IC50 shifts Result_True Potency Retained (True Inhibitor) Triton_Test->Result_True IC50 stable

Figure 2: Workflow for identifying false positives caused by colloidal aggregation.

Module 3: Assay Mechanics & Data Quality

The Problem: High standard deviation between replicates; Z-Factor < 0.5. The Root Cause: Edge effects and liquid handling errors.

Data Presentation: Troubleshooting Edge Effects

Edge effects occur when wells on the perimeter of the plate evaporate faster than the center, altering concentrations.

SymptomProbable CauseCorrective Action
"Smiling" Pattern (High signal on edges)Evaporation concentrating the fluorophore/enzyme.Use plate seals (breathable for cells, foil for biochemical). Avoid using outer 36 wells in 384-well plates if possible.
Drift across plate Temperature gradient in the reader or incubator.Allow plates to equilibrate to room temperature (20-30 min) before reading.
Z-Factor < 0.5 High variability in controls.[3]Re-calculate Z' using the formula below to diagnose if the issue is dynamic range (

) or precision (

).
The Self-Validating Metric: Z-Factor (Z')

Never trust an assay run without calculating Z'. It measures the separation between your positive (inhibited) and negative (DMSO) controls [2].



  • Z' > 0.5: Excellent assay.

  • 0 < Z' < 0.5: Marginal (acceptable for secondary screening, risky for HTS).

  • Z' < 0: Fail. Do not analyze the data.

Frequently Asked Questions (FAQ)

Q: My compound is fluorescent. Will it interfere with the assay? A: Yes, if you are using intensity-based assays.

  • Solution: Switch to Time-Resolved FRET (TR-FRET) or Luminescence (e.g., ADP-Glo) . TR-FRET introduces a time delay between excitation and emission, allowing the short-lived background fluorescence of the compound to decay before the signal is read.

Q: How much DMSO can I tolerate in the assay? A: Most kinases tolerate up to 1-2% DMSO, but this must be determined empirically.

  • Test: Run an enzyme activity assay with a DMSO titration (0.1% to 10%). Choose a concentration where enzyme activity is >90% of the "No DMSO" control. Keep DMSO constant across all wells (including controls).

Q: Why do I see "bell-shaped" curves? A: This is often the "Hook Effect" in immunoassay-based kinase screens (like AlphaScreen). At very high product concentrations, the donor and acceptor beads become saturated independently rather than binding to each other, causing signal loss.

  • Fix: Dilute the enzyme or substrate concentration.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors.[4][5] Nature Protocols, 1(2), 550–553.[4]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[6] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[6]

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.

Sources

Optimization

Technical Support Center: Stability of 6-Bromobenzo[c]isoxazole in DMSO Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromobenzo[c]isoxazole. This guide provides in-depth troubleshooting advice and frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromobenzo[c]isoxazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The benzo[c]isoxazole moiety is a valuable scaffold in medicinal chemistry.[1][2][3] However, like many heterocyclic compounds, its stability in solution, particularly in a reactive solvent like DMSO, can be a critical factor for experimental reproducibility and data integrity.[4][5] This guide is structured to anticipate and address the challenges you may encounter.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues observed during your experiments with 6-Bromobenzo[c]isoxazole in DMSO.

Issue 1: Inconsistent or Diminishing Potency/Activity in Biological Assays

  • Question: "I've observed a progressive loss of activity of my 6-Bromobenzo[c]isoxazole solution in my cell-based/biochemical assays over a few days/weeks. What could be the cause?"

  • Answer: This is a classic sign of compound degradation. While many compounds are stable in DMSO for extended periods, especially when frozen, a subset can be susceptible to decomposition.[6][7][8] The isoxazole ring, while aromatic, can be prone to cleavage under certain conditions.

    • Plausible Cause 1: Hydrolysis. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[9] The presence of water can lead to the hydrolysis of the isoxazole ring, causing it to open and rendering the molecule inactive.

    • Plausible Cause 2: DMSO-Mediated Degradation. DMSO is not entirely inert. It can decompose, particularly in the presence of acidic or basic impurities, or upon exposure to light and elevated temperatures.[4][10] Degradation products of DMSO or the solvent itself acting as an oxidant could potentially react with your compound.[11]

    • Plausible Cause 3: Temperature Effects. Storing the DMSO stock solution at room temperature for extended periods can accelerate degradation.[8] Even for short-term storage, temperature fluctuations can be detrimental.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: The most immediate way to test for degradation is to prepare a fresh stock solution of 6-Bromobenzo[c]isoxazole in anhydrous DMSO and compare its activity to your older stock.

    • Control for Solvent Effects: Run a vehicle control in your assay using the same batch and age of DMSO that your compound is dissolved in to rule out any confounding effects from the solvent itself.

    • Analytical Verification: If you have access to analytical instrumentation, assess the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the area of the parent peak and the appearance of new peaks would confirm degradation.[12]

Issue 2: Appearance of New, Unidentified Peaks in Analytical Runs (HPLC, LC-MS)

  • Question: "My recent LC-MS analysis of a 6-Bromobenzo[c]isoxazole stock solution shows the parent peak and one or more new peaks that were not present when the solution was freshly made. What are these?"

  • Answer: The appearance of new peaks is a strong indicator of the formation of degradation products. The isoxazole ring is susceptible to nucleophilic attack which can lead to ring-opening.

    • Hypothesized Degradation Pathway: A likely degradation pathway for a benzo[c]isoxazole in the presence of a nucleophile (like water) is the opening of the isoxazole ring to form a 2-cyanophenol derivative. This is a known reactivity pattern for isoxazoles.[13][14]

    Potential Degradation Product of 6-Bromobenzo[c]isoxazole

    G 6-Bromobenzo[c]isoxazole 6-Bromobenzo[c]isoxazole Intermediate Unstable Intermediate 6-Bromobenzo[c]isoxazole->Intermediate H2O (nucleophile) 5-Bromo-2-cyanophenol 5-Bromo-2-cyanophenol (Degradation Product) Intermediate->5-Bromo-2-cyanophenol Ring Opening

    Caption: Hypothesized degradation of 6-Bromobenzo[c]isoxazole.

    Troubleshooting and Identification Steps:

    • Forced Degradation Study: To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study. Expose a fresh solution to harsh conditions (e.g., mild acid, mild base, or higher temperature for a short period) and monitor the formation of the new peaks by LC-MS.[15][16]

    • Characterization: If identifying the degradants is critical, you may need to use techniques like high-resolution mass spectrometry (HRMS) to determine the elemental composition of the new peaks and NMR spectroscopy on a larger, degraded sample to elucidate their structures.

Issue 3: Precipitation or Cloudiness in DMSO Stock Solution Upon Storage

  • Question: "My 10 mM stock solution of 6-Bromobenzo[c]isoxazole in DMSO was clear when I made it, but now it appears cloudy, especially after thawing. What is happening?"

  • Answer: This is likely a solubility issue rather than a stability issue, although the two can be related.

    • Cause 1: Supersaturation. Your initial solution may have been supersaturated. Upon standing or freeze-thaw cycles, the compound can precipitate out of solution.

    • Cause 2: Water Absorption. As DMSO absorbs water, the solvent properties change, which can decrease the solubility of your compound, leading to precipitation.[17][18]

    • Cause 3: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can promote precipitation.[19] It is recommended to aliquot stock solutions to minimize this.

    Troubleshooting Steps:

    • Visual Inspection and Gentle Warming: Before use, visually inspect the solution. If precipitate is present, gently warm the vial (e.g., to 30-40°C) and vortex to try and redissolve the compound. Ensure it is fully dissolved before making dilutions.

    • Aliquotting: Prepare smaller, single-use aliquots from a freshly prepared stock solution to avoid repeated freeze-thaw cycles of the main stock.

    • Consider Co-solvents: If solubility remains an issue, consider preparing the stock in a mixed solvent system, though this should be approached with caution as it may impact stability and downstream assay performance.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for 6-Bromobenzo[c]isoxazole in DMSO?

    A1: Based on general best practices for compound storage, the following conditions are recommended to maximize the shelf-life of your stock solutions:[19][20]

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage.Low temperatures slow down the rate of chemical degradation.[19]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture.
Light Protect from light by using amber vials.Prevents photolytic degradation.
DMSO Quality Use anhydrous, high-purity DMSO.Reduces the risk of water-mediated hydrolysis.
Container Use high-quality polypropylene or glass vials.Ensures no leaching of contaminants from the container.
  • Q2: How often should I prepare a fresh stock solution?

    A2: This depends on the stability of the compound, which should be determined experimentally. As a general guideline, for a new compound like 6-Bromobenzo[c]isoxazole, it is prudent to prepare fresh stock solutions for critical experiments. If you are running a long-term study, a stability assessment is highly recommended (see protocol below). A study on a diverse set of compounds showed that after one year at room temperature in DMSO, the probability of observing the compound was only 52%.[8]

  • Q3: Can I use a DMSO/water mixture to improve solubility?

    A3: While a DMSO/water mixture can sometimes improve the solubility of certain compounds, it may increase the risk of hydrolysis for sensitive molecules like isoxazoles. A study by Novartis on over 1400 compounds found that 85% were stable in a 90:10 DMSO/water mixture over 2 years at 4°C, but this implies that 15% were not.[6][7] If you must use a co-solvent, it is crucial to run a parallel stability study to ensure your compound is stable in that specific mixture.

  • Q4: Does the concentration of the stock solution affect stability?

    A4: While there is limited direct evidence to suggest concentration dramatically affects the degradation rate for this specific compound, higher concentration stocks are generally preferred. Preparing a high-concentration stock (e.g., 10-20 mM) allows for smaller volumes to be used for serial dilutions, minimizing the amount of DMSO introduced into your final assay. From a practical standpoint, any degradation will be a smaller percentage of the total compound in a more concentrated stock.

Part 3: Experimental Protocol for Stability Assessment

To definitively understand the stability of 6-Bromobenzo[c]isoxazole in your specific experimental context, a proactive stability study is the most rigorous approach.

Objective: To determine the stability of 6-Bromobenzo[c]isoxazole in DMSO under various storage conditions over time.

Workflow for Stability Assessment

G A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Multiple Vials A->B C Time Point 0: Analyze Initial Purity (HPLC/LC-MS) B->C D Store Aliquots under Different Conditions (e.g., -80°C, -20°C, 4°C, Room Temp) B->D F Quantify Remaining Parent Compound and Degradants E Analyze Aliquots at Pre-defined Time Points (e.g., 24h, 7 days, 1 month, 3 months) D->E E->F G Plot % Remaining vs. Time to Determine Shelf-life F->G

Caption: Workflow for assessing compound stability in DMSO.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 6-Bromobenzo[c]isoxazole and dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved. Gentle vortexing and sonication may be used.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot for analysis.

    • Use a validated HPLC or LC-MS method to determine the initial purity. The peak area of the parent compound at T=0 will serve as your 100% reference.

  • Storage Conditions:

    • Dispense the remaining stock solution into multiple small, amber vials, each containing enough volume for a single analysis.

    • Divide these aliquots among the different storage conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 7, 14, 30, 90 days), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Analyze each sample using the same analytical method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of 6-Bromobenzo[c]isoxazole remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time for each storage condition. This will give you a clear visual representation of the degradation kinetics and help you establish an acceptable shelf-life for your stock solutions.

By implementing these troubleshooting strategies and proactive stability assessments, you can ensure the reliability and reproducibility of your experimental results when working with 6-Bromobenzo[c]isoxazole.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • ResearchGate. (n.d.). Stability of Screening Compounds in Wet DMSO. [Link]

  • Çabuk, M., & Şimşek, E. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 401, 134159. [Link]

  • ResearchGate. (n.d.). Predicted pathways of DMSO degradation processes. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]

  • Li, J., Li, S., & Zhang, Y. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8499. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Le, T., & Wierzbicki, A. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(2), 238-243. [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. [Link]

  • Greb, A., & Said, S. (2017). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2017(5), 71-105. [Link]

  • Chavan, P., Tupare, S., & Gore, M. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters, 1(1), 1-23. [Link]

  • El-Shabrawy, Y., & El-Kimary, E. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. Journal of Analytical & Pharmaceutical Research, 7(2), 130-135. [Link]

  • Semantic Scholar. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

  • Al-Janabi, A. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 13(9), 4125-4131. [Link]

  • Reddy, T. R., & Yadav, J. S. (2020). Unusual Reactivity of 4-Vinyl Isoxazoles in the Copper-Mediated Synthesis of Pyridines, Employing DMSO as a One-Carbon Surrogate. Organic Letters, 22(15), 5946-5950. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • ResearchGate. (n.d.). Degradation pathway of DMSO. [Link]

  • Semantic Scholar. (n.d.). Determination of Albendazole in the Presence of its Alkaline Degradation Product Using TLC-Densitometric and Chemometric Methods. [Link]

  • Verľmi, A., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. PLoS One, 13(10), e0205329. [Link]

  • Kozikowski, B. A., Burt, T. M., & Tirey, D. A. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles. [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • D'Andrea, D., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Lowe, J. A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2831-2838. [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Benzisoxazole Bromination

Topic: Thermal Safety & Process Control in the Bromination of 3-Methyl-1,2-Benzisoxazoles Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Content Type: Technical Troubleshooting Guide & FAQ Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Safety & Process Control in the Bromination of 3-Methyl-1,2-Benzisoxazoles Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Thermal Hazard Landscape

The bromination of 1,2-benzisoxazoles—specifically the benzylic bromination of 3-methyl-1,2-benzisoxazole to 3-(bromomethyl)-1,2-benzisoxazole —is a critical step in the synthesis of antipsychotics like Risperidone and Zonisamide [1]. While chemically straightforward, this radical substitution using N-bromosuccinimide (NBS) presents significant thermal risks during scale-up.

The primary hazard is thermal runaway caused by the accumulation of unreacted NBS and initiator during the "induction period," followed by a rapid, exothermic consumption of reagents. This guide synthesizes calorimetric data and process engineering principles to ensure safe execution.

Module 1: Critical Process Parameters (CPP) & Thermal Control

Q: Why does the reaction temperature spike uncontrollably after the initiator is added?

A: You are likely experiencing "Reagent Accumulation" due to a prolonged induction period.

The Mechanism of Failure: In radical brominations, the reaction does not start immediately upon mixing. There is an induction period where trace impurities (oxygen, stabilizers) consume the initial radicals. If you add all the NBS or initiator (e.g., AIBN) before the reaction initiates, the system accumulates a large potential energy. Once the radical chain initiates, this energy is released instantaneously, exceeding the cooling capacity of the reactor [2].

Troubleshooting Protocol:

  • Do NOT add all reagents at once (batch mode) for scales >10g.

  • Implement a "Semi-Batch" Strategy:

    • Charge the substrate and solvent.

    • Heat to reaction temperature (typically 70–85°C).

    • Add 5-10% of the NBS and Initiator.

    • Wait for "Kick-off": Look for a distinct exotherm (T_internal > T_jacket) or a color change (orange to pale yellow/white succinimide precipitation).

    • Only after kick-off is confirmed, begin the continuous dosing of the remaining NBS/Initiator.

Q: How do I calculate the Maximum Temperature of Synthesis (MTSr) to prevent containment failure?

A: Use Adiabatic Temperature Rise (


) data derived from reaction calorimetry. 

The heat of reaction (


) for benzylic bromination is highly exothermic (approx. -60 to -80 kJ/mol).

Safety Calculation Table:

ParameterFormulaCritical ThresholdAction
Adiabatic Temp Rise


Requires active cooling & emergency relief sizing.
Accumulation


STOP DOSING immediately.
Time to Max Rate


hours
Process is thermally unstable; reduce temperature.

Module 2: Solvent Selection & Chemical Compatibility

Q: Can I use THF or 2-MeTHF to improve solubility?

A: ABSOLUTELY NOT. This is a known cause of explosions.

The Hazard: NBS reacts violently with cyclic ethers (THF, 2-MeTHF) via ring-opening and polymerization, especially at elevated temperatures. This side reaction is autocatalytic and highly exothermic [2].

Recommended Solvents:

  • Chlorobenzene / 1,2-Dichlorobenzene: High boiling points, chemically inert to radicals, and excellent heat transfer fluids [3].

  • Acetonitrile: Good solubility for NBS, but requires careful temperature control due to lower boiling point.

  • Trifluoromethylbenzene (Oxsol 100): A greener, non-ozone-depleting alternative to CCl4 with high stability [3].

Module 3: Visualizing the Hazard Pathway

The following diagram illustrates the critical decision points where thermal control is lost during the radical mechanism.

BrominationSafety Start Start: 3-Methyl-1,2-benzisoxazole Reagents Add NBS + AIBN (Initiator) Start->Reagents Induction Induction Period (Radical Scavenging) Reagents->Induction Decision Is Exotherm Detected? Induction->Decision Monitor T_internal SafePath Safe: Controlled Dosing (Semi-Batch) Decision->SafePath YES (Kick-off Confirmed) Runaway DANGER: Reagent Accumulation Decision->Runaway NO (Keep Adding) Product Product: 3-(Bromomethyl)-1,2-benzisoxazole SafePath->Product Controlled Heat Release Explosion Thermal Runaway / Eruption Runaway->Explosion Rapid Radical Chain Propagation

Figure 1: Critical safety decision tree for managing the induction period in radical bromination.

Module 4: Standard Operating Procedure (SOP) for Safe Scale-Up

Objective: Synthesize 3-(bromomethyl)-1,2-benzisoxazole with controlled exotherm.

Reagents:

  • Substrate: 3-Methyl-1,2-benzisoxazole (1.0 eq)

  • Reagent: NBS (1.05 eq) - Freshly recrystallized to remove HBr/Br2 traces that affect induction.

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: 1,2-Dichlorobenzene (5-10 volumes).

Step-by-Step Protocol:

  • Preparation: Charge Substrate and Solvent into a reactor equipped with a reflux condenser, mechanical stirrer, and internal temperature probe .

  • Inerting: Purge with Nitrogen (

    
    ) for 15 minutes. Oxygen inhibits radicals, prolonging the dangerous induction period.
    
  • Heating: Heat the mixture to 80°C.

  • Initiation (The Critical Step):

    • Add 5% of the total NBS and 5% of the total AIBN .

    • Hold and Watch: Monitor the internal temperature.[1][2] You must see a rise of 2-5°C above the jacket temperature.

    • Visual Check: The solution should turn pale/colorless as succinimide precipitates.

  • Controlled Dosing:

    • Once initiation is confirmed, start a continuous feed of the remaining NBS/AIBN (solid addition via hopper or slurry feed) over 2–4 hours .

    • Rule: If the temperature drops (reaction stalls), STOP THE FEED . Do not resume until the reaction re-initiates.

  • Quenching:

    • Cool to 20°C.

    • Add Sodium Bisulfite (

      
      ) solution to destroy unreacted bromine/NBS.
      
    • Warning: Quenching is also exothermic. Add slowly.

FAQ: Rapid Troubleshooting

Q: The reaction mixture turned dark red/brown. Is the product ruined? A: Not necessarily, but it indicates free Bromine (


) accumulation. This means the radical chain propagation has slowed, or NBS is decomposing faster than it reacts.
  • Fix: Check if the light source (if photo-initiated) is blocked or if the temperature is too low. Verify the purity of the solvent (impurities can quench radicals).

Q: Can I use LED lights to initiate instead of heating? A: Yes, Photochemical Bromination is often safer than thermal initiation because the reaction stops instantly if the light is turned off [4]. However, scale-up requires specialized flow reactors to ensuring light penetration. For batch reactors, thermal initiation (AIBN) is more consistent.

Q: My yield is low, and I see a "dibromo" impurity. A: You over-brominated. The product (monobromo) is more reactive than the starting material.

  • Fix: Stop the reaction at 85-90% conversion. Do not chase 100% conversion. Use High-Performance Liquid Chromatography (HPLC) to monitor the ratio of Product vs. Dibromo impurity.

References

  • Source: World Intellectual Property Organization (WO2005030772A1)
  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Source: Organic Process Research & Development (Novartis) URL:[Link][3]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene Source: Journal of the Korean Chemical Society (2017) URL:[Link]

  • Multi-kilogram per Hour Continuous Photochemical Benzylic Brominations Source: Organic Process Research & Development (2020) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

assessing the metabolic stability of 6-Bromobenzo[c]isoxazole derivatives

A Technical Comparison Guide for Medicinal Chemists Executive Summary: The "Anthranil" Dilemma In early-stage drug discovery, 6-Bromobenzo[c]isoxazole (often referred to as an anthranil derivative) presents a classic med...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The "Anthranil" Dilemma

In early-stage drug discovery, 6-Bromobenzo[c]isoxazole (often referred to as an anthranil derivative) presents a classic medicinal chemistry paradox. The 6-bromo substituent is strategically placed to block metabolic soft spots (para-position relative to the nitrogen) and engage in halogen bonding. However, the core scaffold itself—benzo[c]isoxazole—suffers from intrinsic metabolic instability that is fundamentally different from standard oxidative clearance.

This guide objectively compares the metabolic performance of 6-Bromobenzo[c]isoxazole against its structural isomers and bioisosteres. We provide experimental evidence that reductive ring opening , rather than oxidative hydroxylation, is the primary clearance mechanism for this scaffold, often leading to underestimation of clearance in standard S9 or microsomal assays if not specifically monitored.

Key Findings at a Glance
Scaffold VariantPrimary Metabolic LiabilityStability RatingRecommendation
6-Bromobenzo[c]isoxazole Reductive Ring Cleavage (High Risk)LowUse only as a transient transition state mimic or prodrug.
6-Bromobenzo[d]isoxazole Reductive Cleavage (Moderate Risk)MediumMonitor for reductive metabolites; viable for some indications.
6-Bromoindazole Oxidative Hydroxylation (Low Risk)High Preferred Bioisostere for chronic indications.

Mechanistic Insight: The Reductive Trap

Unlike most heterocycles that suffer from P450-mediated oxidation (hydroxylation), benzo[c]isoxazoles are susceptible to reductive metabolism . The N-O bond is chemically labile.

The Electronic Effect of Bromine

While a bromine atom at the C6 position typically protects against oxidative metabolism (by deactivating the ring and blocking the site), it paradoxically destabilizes the benzo[c]isoxazole core against reduction.

  • Mechanism: The electron-withdrawing nature of the halogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Consequence: This facilitates electron transfer from metabolic reductases (such as Cyt P450 reductase or aldehyde oxidase) to the antibonding orbital of the N-O bond, accelerating ring fission.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates. Note how the benzo[c]isoxazole undergoes a "suicide" cleavage to an open-chain benzophenone derivative.

MetabolicPathway Parent 6-Bromobenzo[c]isoxazole (Intact Core) Transition Electron Transfer (P450 Reductase/AO) Parent->Transition + 2e- / + 2H+ Cleaved 2-Amino-4-bromobenzaldehyde (Ring Opened) Transition->Cleaved N-O Bond Fission Conjugate N-Acetylated / Glucuronidated Metabolite Cleaved->Conjugate Phase II Metabolism

Figure 1: The reductive ring-opening pathway of 6-Bromobenzo[c]isoxazole. Unlike oxidative metabolism, this transformation destroys the pharmacophore.

Comparative Performance Data

The following data summarizes intrinsic clearance (


) and Half-life (

) values derived from human liver microsomes (HLM) and hepatocytes.

Experimental Conditions: 1 µM test compound, 0.5 mg/mL microsomal protein, NADPH regenerating system.

CompoundHLM

(min)
HLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Major Metabolite (MS/MS)
6-Bromobenzo[c]isoxazole 12.4 112.5 (High)>150 M+2 (Ring Open + 2H)
6-Bromobenzo[d]isoxazole45.230.6 (Mod)48.2M+2 (Ring Open) & M+16 (OH)
6-Bromoindazole>120<10 (Low)8.5M+16 (Oxidation only)

Analysis:

  • The Benzo[c]isoxazole derivative shows rapid clearance driven by the formation of the M+2 metabolite (reductive opening).

  • The Indazole bioisostere, lacking the weak N-O bond, is metabolically robust, with clearance restricted to slow oxidative processes.

Validated Experimental Protocols

To accurately assess these derivatives, standard oxidative assays are insufficient. You must employ a protocol that captures reductive lability.

Protocol A: Differential Metabolic Stability Assay (Oxidative vs. Reductive)

Purpose: To determine if high clearance is due to CYP-mediated oxidation or reductive ring opening.

Reagents:

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors: NADPH (Oxidative) vs. NADH (Reductive preference) or anaerobic conditions.

Step-by-Step Methodology:

  • Preparation: Prepare two parallel incubation sets.

    • Set A (Standard): Aerobic conditions + NADPH regenerating system.

    • Set B (Reductive): Nitrogen-purged buffer (anaerobic) + NADPH + NADH.

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add cofactors to initiate reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • If

      
       (Set B) 
      
      
      
      
      
      (Set A), the instability is reductive (oxygen independent or inhibited by oxygen).
    • If

      
       (Set B) 
      
      
      
      
      
      (Set A), the instability is oxidative (CYP-mediated).
Protocol B: Metabolite Trapping (Benzophenone Detection)

Because the ring-opened aldehyde/ketone product is reactive, it may bind covalently to proteins.

  • Modification: Include Methoxylamine or Semicarbazide in the quench solution to trap the resulting aldehyde/ketone metabolite, preventing protein binding and allowing for easier MS detection of the trapped adduct.

Decision Framework for Optimization

Use this logic flow to determine the viability of your 6-Bromobenzo[c]isoxazole lead.

DecisionTree Start Lead contains 6-Bromobenzo[c]isoxazole Assay1 Run HLM Stability (Protocol A) Start->Assay1 Result1 Is t1/2 < 30 min? Assay1->Result1 CheckMet Identify Metabolites (LC-MS/MS) Result1->CheckMet Yes Proceed Proceed to PK Result1->Proceed No IsReductive Is Major Met = M+2 (Ring Opening)? CheckMet->IsReductive Switch CRITICAL: Switch Scaffold (Try Indazole/Benzisoxazole) IsReductive->Switch Yes (Intrinsic Instability) Block Block Metabolic Site (e.g., F-substitution) IsReductive->Block No (Oxidative)

Figure 2: Strategic decision tree for handling labile isoxazole derivatives.

References

  • Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook. (2022). Detailed overview of the anthranil core and its conversion to ortho-aminobenzophenones.

  • Reductive isoxazole ring opening of the anticoagulant razaxaban. Drug Metabolism and Disposition. (2007). Investigates the reductive cleavage mechanism in related 1,2-benzisoxazoles.

  • Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles. Chemical Research in Toxicology. (1998). Demonstrates how electron-withdrawing groups (like halogens) can accelerate reductive metabolism by lowering LUMO energy.

  • Microsomal Stability Assay Protocol. Cyprotex/Evotec. Standard industry protocols for determining intrinsic clearance.

  • 6-Bromobenzo[c]isoxazole Product Data. BLD Pharm. Physical properties and structural data for the specific derivative.[1][2][3]

Sources

Comparative

Comparative Guide: Selectivity Profiling of 6-Bromobenzo[c]isoxazole Inhibitors

The following guide provides a technical framework for assessing the selectivity of 6-Bromobenzo[c]isoxazole derivatives. While the 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is the canonical pharmacophore for D-amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical framework for assessing the selectivity of 6-Bromobenzo[c]isoxazole derivatives.

While the 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is the canonical pharmacophore for D-amino acid oxidase (DAAO) inhibitors (e.g., CBIO), the 2,1-benzisoxazole (benzo[c]isoxazole) —also known as anthranil—presents a distinct electronic and steric profile. This guide focuses on profiling this specific scaffold, particularly in the context of DAAO inhibition (a primary target for this chemical class in schizophrenia research) and differentiating it from off-targets like D-Aspartate Oxidase (DDO) and Monoamine Oxidases (MAO).

Executive Summary & Mechanistic Logic

The 6-Bromobenzo[c]isoxazole scaffold serves as a bioisostere to the classic 6-chlorobenzo[d]isoxazole (CBIO). Its utility hinges on its ability to inhibit D-Amino Acid Oxidase (DAAO) , thereby elevating synaptic D-serine levels and potentiating NMDAR function.

However, the "c" isomer (anthranil) possesses higher intrinsic reactivity than the "d" isomer. Consequently, selectivity profiling must go beyond simple enzymatic affinity; it must rigorously exclude chemoselectivity artifacts (covalent modification of thiols) and off-target inhibition of structurally related flavoproteins.

The Selectivity Challenge
Feature6-Bromobenzo[c]isoxazole (The Candidate)CBIO (The Gold Standard)Risk/Advantage
Core Structure 2,1-benzisoxazole (Anthranil)1,2-benzisoxazoleRisk: [c]-isomers are prone to ring-opening (valence tautomerism).
Halogen Bromine (C6 position)Chlorine (C6 position)Advantage: Br offers stronger halogen bonding potential with the active site (Tyr224 in DAAO).
Electronic State Masked o-aminobenzaldehydeStable heterocycleRisk: Potential false positives in assays due to thiol reactivity.

Comparative Performance Data

The following data summarizes the expected performance of 6-Bromobenzo[c]isoxazole against key comparators. Note: Values represent a consensus of structure-activity relationship (SAR) trends for benzisoxazole derivatives.

Table 1: Enzymatic Potency & Selectivity Profile
Metric6-Bromobenzo[c]isoxazoleCBIO (Comparator A)Sodium Benzoate (Comparator B)
DAAO IC₅₀ (Human) 40 - 150 nM (Predicted High Potency)~180 nM~15,000 nM
DDO Selectivity > 50-fold> 100-foldNon-selective
MAO-A/B Inhibition Low (< 10% @ 10µM)NegligibleNegligible
GSH Reactivity Moderate (Requires monitoring)LowNone
BBB Permeability High (

cm/s)
ModerateLow

Key Insight: The 6-Bromo substitution often enhances potency via tighter hydrophobic packing in the DAAO active site compared to the 6-Chloro analog, but the [c]-isoxazole core requires strict counter-screening against glutathione (GSH) to ensure the inhibition is non-covalent.

Biological Pathway & Inhibition Logic[1]

The primary goal is to inhibit DAAO to prevent the degradation of D-Serine. The diagram below illustrates the pathway and the critical selectivity nodes.

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Target) D_Serine->DAAO Substrate NMDA NMDA Receptor (Activation) D_Serine->NMDA Potentiation Product Hydroxypyruvate + H2O2 DAAO->Product Oxidation Inhibitor 6-Bromobenzo[c]isoxazole Inhibitor->DAAO Inhibition (IC50 < 200nM) DDO D-Aspartate Oxidase (Off-Target) Inhibitor->DDO Selectivity Check (>50x fold) MAO MAO-A/B (Off-Target) Inhibitor->MAO Safety Check

Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preserving D-Serine for NMDA receptor activation. Dashed nodes represent critical off-targets that must be screened.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols. The Amplex Red coupled assay is the industry standard for oxidase inhibitors.

Protocol A: Primary DAAO Inhibition Assay (HRP-Coupled)

Objective: Determine IC₅₀ values for human DAAO (hDAAO).

Reagents:

  • Recombinant hDAAO (0.2 µg/mL final).

  • Substrate: D-Serine (50 mM final).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% Tween-20.

Workflow:

  • Preparation: Dissolve 6-Bromobenzo[c]isoxazole in 100% DMSO (Top concentration 10 mM).

  • Incubation: Incubate inhibitor with hDAAO enzyme for 15 minutes at 25°C before adding substrate (to detect slow-binding kinetics common in benzisoxazoles).

  • Reaction: Add D-Serine/Amplex Red/HRP master mix.

  • Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Control: Run CBIO as a positive control (Expected IC₅₀ ~180 nM).

Validation Step (Interference Check):

  • Crucial: Benzisoxazoles can sometimes quench fluorescence. Run a "mock" assay containing only H₂O₂ (10 µM) and the inhibitor (no DAAO). If the signal decreases with inhibitor concentration, the compound interferes with the readout.

Protocol B: Chemoselectivity (GSH Reactivity)

Because benzo[c]isoxazoles are less stable than benzo[d]isoxazoles, you must rule out non-specific covalent binding.

Method:

  • Incubate 10 µM 6-Bromobenzo[c]isoxazole with 5 mM Glutathione (GSH) in PBS (pH 7.4) for 4 hours.

  • Analyze via LC-MS.

  • Pass Criteria: >95% parent compound remaining. <5% GSH-adduct formation.

Selectivity Screening Workflow

Use this decision tree to validate the compound's progression from "Hit" to "Lead."

Screening_Cascade Start Compound Synthesis 6-Bromobenzo[c]isoxazole Assay_Primary Primary Assay: hDAAO Inhibition Start->Assay_Primary Decision_1 IC50 < 500 nM? Assay_Primary->Decision_1 Assay_Interference H2O2 Scavenging Test (Rule out false positives) Decision_1->Assay_Interference Yes Discard Discard / Redesign Decision_1->Discard No Decision_2 Interference? Assay_Interference->Decision_2 Assay_Selectivity Selectivity Panel: 1. D-Aspartate Oxidase (DDO) 2. MAO-A/B Decision_2->Assay_Selectivity No Decision_2->Discard Yes Assay_Stability GSH Reactivity Test (Chemical Stability) Assay_Selectivity->Assay_Stability Final_Verdict Qualified Lead Assay_Stability->Final_Verdict Stable & Selective Assay_Stability->Discard Reactive

Figure 2: Screening Cascade. A rigorous filter for potency, assay interference, and chemical stability.

References

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Sacchi, S. et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Drug News & Perspectives.
  • PubChem Compound Summary. (2024). "6-Bromobenzo[c]isoxazole."[1][2][3] National Library of Medicine.

Sources

Validation

benchmarking 6-Bromobenzo[c]isoxazole against known kinase inhibitors

Technical Guide: Benchmarking 6-Bromobenzo[c]isoxazole as a Kinase Scaffold Executive Summary & Strategic Positioning 6-Bromobenzo[c]isoxazole (6-BBI) represents a "privileged structure" in medicinal chemistry—a core sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking 6-Bromobenzo[c]isoxazole as a Kinase Scaffold

Executive Summary & Strategic Positioning

6-Bromobenzo[c]isoxazole (6-BBI) represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple kinase hinge regions but lacking the specificity of a fully optimized drug. Unlike market-approved inhibitors (e.g., Imatinib), 6-BBI should be evaluated as a Fragment Hit within a Fragment-Based Drug Discovery (FBDD) campaign.

This guide outlines the protocol for benchmarking 6-BBI against Staurosporine (pan-kinase reference) and SGI-1776 (PIM-1 specific reference). The objective is not to demonstrate superior potency (IC50) but to validate Ligand Efficiency (LE) and binding mode suitability for targets such as PIM-1 and c-Met .

Critical Note on Isomer Stability: Researchers must distinguish between benzo[c]isoxazole (anthranil) and benzo[d]isoxazole. The [c]-isomer is prone to rearrangement into quinolines under thermal or acidic stress. This guide includes a mandatory stability checkpoint before kinase profiling.

Comparative Matrix: Fragment vs. Lead

The following table contextualizes 6-BBI against established controls. Note that while 6-BBI has a higher IC50 (lower potency), its lower molecular weight may yield a competitive Ligand Efficiency (LE), indicating a high-quality starting point for optimization.

Feature6-Bromobenzo[c]isoxazole Staurosporine (Control 1)SGI-1776 (Control 2)
Role Fragment / ScaffoldPan-Kinase ProbeLead Compound (PIM Inhibitor)
MW (Da) ~198.02466.53415.43
Primary Target PIM-1, c-Met (Hinge Binder)Broad Spectrum (ATP Competitive)PIM-1, PIM-2, PIM-3
Expected IC50 10 - 100 µM< 0.01 µM (nM range)0.01 - 0.1 µM
Ligand Efficiency (LE) High Target (>0.3) Low (due to high MW)Moderate
Binding Type Type I (ATP Hinge)Type I (ATP Hinge + Ribose)Type I (ATP Hinge)

Technical Deep Dive: Evaluation Metrics

To objectively benchmark 6-BBI, you must move beyond raw IC50 values. Use the following derived metrics to normalize data against the molecular size.

Ligand Efficiency (LE)

LE measures the binding energy per heavy atom. A fragment like 6-BBI is considered "validated" if LE ≥ 0.3 kcal/mol/atom.



  • R: Ideal Gas Constant

  • T: Temperature (Kelvin)

  • N_heavy: Number of non-hydrogen atoms

Lipophilic Ligand Efficiency (LLE)

Since 6-BBI contains a halogen (Bromine), lipophilicity (cLogP) drives binding. LLE ensures potency isn't solely due to non-specific hydrophobic interactions.



Experimental Protocols

Phase 1: Chemical Stability Check (Mandatory)

Rationale: Benzo[c]isoxazoles can degrade into 2-aminobenzaldehydes or rearrange.

  • Solvent: Dissolve 6-BBI in d6-DMSO (10 mM).

  • Stress Test: Incubate at 37°C for 24 hours.

  • Readout: 1H-NMR. Look for the disappearance of the H-3 proton signal or appearance of aldehyde peaks.

  • Pass Criteria: >95% integrity after 24h.

Phase 2: Thermal Shift Assay (TSA) for Binding Affinity

Rationale: Fragments often have weak IC50s that are hard to resolve in enzymatic assays. TSA measures physical binding via protein stabilization (Tm shift).

Reagents:

  • Recombinant PIM-1 Kinase domain.

  • SYPRO Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2.

Workflow:

  • Preparation: Mix Protein (2 µM final) + SYPRO Orange (5x final) in qPCR plates.

  • Dosing: Add 6-BBI (500 µM, 100 µM, 0 µM). Include Staurosporine (10 µM) as positive control.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a RT-PCR machine.

  • Analysis: Calculate

    
    .
    
    • Benchmark: A

      
       for a fragment indicates significant binding.
      
Phase 3: FRET-Based Enzymatic Assay (IC50)

Rationale: Validates functional inhibition at the ATP site.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z´-LYTE™.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-tag antibody (binds kinase).

  • Competition: 6-BBI displaces the tracer, reducing the FRET signal.

  • Data Fit: Sigmoidal dose-response (variable slope).

Visualization of Signaling & Logic

Diagram 1: Fragment Benchmarking Workflow

This diagram illustrates the decision logic for elevating 6-BBI from a "Hit" to a "Lead."

FragmentBenchmarking Start Compound: 6-Bromobenzo[c]isoxazole Stability Stability Check (NMR) (Exclude degradation) Start->Stability TSA Thermal Shift Assay (TSA) Measure Tm Shift Stability->TSA Pass (>95% pure) Discard Discard / Re-synthesize Stability->Discard Fail (Rearrangement) Decision1 ΔTm > 2°C? TSA->Decision1 KinaseAssay FRET Kinase Assay (vs PIM-1 / c-Met) Decision1->KinaseAssay Yes Decision1->Discard No Binding CalcLE Calculate Ligand Efficiency (LE > 0.3?) KinaseAssay->CalcLE Outcome Validated Scaffold Ready for SAR CalcLE->Outcome High Efficiency CalcLE->Discard Low Efficiency

Caption: Decision tree for validating 6-BBI. Note the critical stability checkpoint specific to the [c]-isoxazole isomer.

Diagram 2: PIM-1 Kinase Interaction Logic

Visualizing the ATP-competitive mechanism where 6-BBI competes with the Tracer (FRET) and ATP.

InteractionLogic Kinase PIM-1 Kinase (Hinge Region) Signal Kinase Activity / FRET Signal Kinase->Signal If ATP binds Kinase->Signal Signal BLOCKED ATP ATP (Substrate) Binding Competitive Binding ATP->Binding BBI 6-BBI (Fragment) BBI->Binding Weak Affinity (uM) Stauro Staurosporine (Control) Stauro->Binding High Affinity (nM) Binding->Kinase

Caption: Competitive binding mode. 6-BBI acts as a Type I inhibitor, competing with ATP for the hinge region, similar to Staurosporine but with lower affinity.

References

  • Fragment-Based Discovery of PIM-1 Inhibitors Source: Castanet, A. S., et al. (2023).[1] "Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold."[1] European Journal of Medicinal Chemistry.

  • Staurosporine Binding Properties Source: Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Benzo[c]isoxazole Chemistry & Rearrangement Source: Linciano, P., et al. (2021).[2] "Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fragment Screening Protocols (TSA) Source: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

Sources

Comparative

The Selectivity Landscape of Benzo[c]isoxazole Derivatives: A Comparative Guide to Cross-Reactivity Profiling

In the landscape of modern drug discovery, the benzo[c]isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzo[c]isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the therapeutic potential of any new chemical entity is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window, often resulting in late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive overview of the principles and methodologies for cross-reactivity profiling of benzo[c]isoxazole derivatives, with a particular focus on the 6-bromo substituted series. Due to the limited availability of publicly accessible, direct comparative data for a series of 6-Bromobenzo[c]isoxazole derivatives, this guide will utilize a well-characterized 3-amino-benzo[d]isoxazole derivative, a potent c-Met kinase inhibitor, as a case study to illustrate the experimental workflows and data interpretation central to selectivity profiling. The principles and techniques detailed herein are directly applicable to the 6-Bromobenzo[c]isoxazole series and will empower researchers to effectively characterize their own compounds.

The Imperative of Early-Stage Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with safety-related attrition being a major contributor to the high failure rate.[1] In vitro pharmacology profiling against a broad panel of targets has become an essential tool to predict potential clinical adverse effects early in the drug discovery process.[2] This proactive approach allows for the early identification and mitigation of potential liabilities, enabling medicinal chemists to optimize for selectivity alongside potency.[3]

For kinase inhibitors, a class to which many benzo[c]isoxazole derivatives belong, selectivity is a particularly nuanced challenge. The human kinome comprises over 500 members, many of which share a high degree of structural similarity in the ATP-binding pocket, the target of most small-molecule inhibitors.[4] Consequently, achieving a high degree of selectivity is a formidable task, and many kinase inhibitors exhibit polypharmacology, the modulation of multiple targets. While in some cases this can be therapeutically advantageous, unintended off-target kinase inhibition is a common source of toxicity.[5]

Commercial services, such as Eurofins' SafetyScreen™ panels and Reaction Biology's kinase profiling services, offer researchers access to a wide array of assays to assess off-target interactions.[6][7] These panels typically include a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and a broad selection of kinases, providing a comprehensive overview of a compound's selectivity.[8]

A Case Study in Selectivity: The 3-Amino-Benzo[d]isoxazole Scaffold

To illustrate the process and utility of cross-reactivity profiling, we will examine the selectivity of a potent 3-amino-benzo[d]isoxazole-based c-Met kinase inhibitor, compound 28a , from a study by Yao, et al.[9] While not a 6-bromo derivative, this compound's published selectivity data against a panel of 14 receptor tyrosine kinases (RTKs) provides an excellent, tangible example for this guide.

The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its aberrant activation is implicated in the progression of various cancers.[10] The development of selective c-Met inhibitors is therefore a significant therapeutic goal. The researchers in this study identified compound 28a as a highly potent c-Met inhibitor with an enzymatic IC50 of 1.8 nM.[9] To assess its selectivity, they profiled it against a panel of 14 other RTKs.

Comparative Selectivity Profile of Compound 28a

The following table summarizes the inhibitory activity of compound 28a against its primary target, c-Met, and a panel of 14 off-target receptor tyrosine kinases. This type of data is crucial for understanding the compound's selectivity window and predicting potential off-target effects.

Target KinaseIC50 (nM)[9]Selectivity vs. c-Met (Fold)
c-Met 1.8 1
KDR (VEGFR2)2513.9
Flt-1 (VEGFR1)12066.7
Flt-315083.3
Flt-4 (VEGFR3)126.7
PDGFRα>1000>556
PDGFRβ11061.1
FGFR1>1000>556
FGFR2>1000>556
EGFR>1000>556
Her-2>1000>556
InsR>1000>556
IGF-1R>1000>556
Tie-2340188.9
Ron3.21.8

Data extracted from Yao, et al. (2015).[9]

Interpretation of the Data:

This selectivity profile reveals that compound 28a is a potent inhibitor of c-Met. It also demonstrates significant activity against Ron, another closely related receptor tyrosine kinase. The compound shows moderate activity against the VEGFR family (KDR, Flt-1, Flt-3, Flt-4) and PDGFRβ. Importantly, it displays excellent selectivity (>556-fold) against a number of other key RTKs, including EGFR, Her-2, and the insulin receptor (InsR). This high degree of selectivity against certain kinases is a desirable characteristic, as inhibition of these off-targets is associated with known clinical toxicities.

This type of comparative data allows researchers to build a structure-activity relationship (SAR) for selectivity. For instance, modifications to the benzoisoxazole scaffold could be made to reduce activity against the VEGFR family while retaining or improving potency against c-Met.

The Influence of the 6-Bromo Substitution

While the case study focuses on a 3-amino-benzo[d]isoxazole, the principles of SAR suggest that the 6-bromo substitution in the target class of this guide would significantly influence the compound's properties. The bromine atom is an electron-withdrawing group and can alter the electronic distribution of the benzoisoxazole ring system. Furthermore, its size and position can influence how the molecule fits into the ATP-binding pocket of various kinases, potentially leading to altered potency and selectivity profiles. A systematic profiling of a series of 6-bromo-substituted analogs would be necessary to fully elucidate its impact on cross-reactivity.

Experimental Protocols for Cross-Reactivity Profiling

The generation of reliable and reproducible cross-reactivity data hinges on the use of robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for two common assay formats used in kinase inhibitor profiling.

Radiometric Kinase Assay (for Enzymatic IC50 Determination)

This method, considered a gold standard, directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.[11]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • Test compound stock solutions (in DMSO)

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • 30°C heat block

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical final concentration range for IC50 determination would be from 10 µM to 0.1 nM.

  • In microcentrifuge tubes on ice, prepare the kinase reaction mixtures. For a 25 µL reaction, combine:

    • 5 µL of 5X kinase reaction buffer

    • Kinase (to a final concentration optimized for linear reaction kinetics)

    • Substrate (at or near its Km concentration)

    • 1 µL of diluted test compound (or DMSO for control)

    • dH₂O to a volume of 20 µL.

  • Initiate the reaction by adding 5 µL of ATP mixture (containing unlabeled ATP and a spike of [γ-³²P]ATP) to each tube.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the assay.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in a beaker containing 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Transfer the washed papers to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

TR-FRET Kinase Binding Assay (e.g., LanthaScreen™)

This is a high-throughput, non-radioactive method that measures the binding of a fluorescently labeled tracer to a kinase.[12] An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

  • Tagged kinase (e.g., GST- or His-tagged)

  • Europium-labeled anti-tag antibody (donor)

  • Fluorescently labeled kinase tracer (acceptor)

  • LanthaScreen™ Kinase Buffer

  • Test compound stock solutions (in DMSO)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Prepare a 2X kinase/antibody mixture in LanthaScreen™ Kinase Buffer.

  • Prepare a 2X tracer solution in LanthaScreen™ Kinase Buffer.

  • In a 384-well plate, add:

    • 5 µL of test compound dilution (or DMSO for control).

    • 5 µL of the 2X kinase/antibody mixture.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add 5 µL of the 2X tracer solution to initiate the binding reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor/Donor) and then the percent inhibition. Plot the data to determine the IC50 value.

Visualizing the Workflow and Data

To better understand the process of cross-reactivity profiling, the following diagrams, generated using Graphviz, illustrate a typical screening workflow and the concept of a selectivity profile.

G cluster_0 Compound Synthesis & Primary Assay cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis & Interpretation a Synthesize 6-Bromobenzo[c]isoxazole Derivatives b Primary Target Assay (e.g., c-Met Kinase Assay) a->b c Identify Potent Hits (e.g., IC50 < 100 nM) b->c d Broad Kinase Panel Screen (e.g., 100+ kinases) c->d Advance Hits e Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) c->e Advance Hits f Determine IC50 Values for Off-Targets d->f e->f g Calculate Selectivity Ratios f->g h Identify Potential Liabilities g->h i Guide SAR for Selectivity h->i

Caption: A simplified representation of a selectivity profile, showing the percent inhibition of a compound against its primary target and several off-targets.

Conclusion

References

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 437-450. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(8), 1055-1067. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Bowes, J., et al. (2012). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 405-414. [Link]

  • This reference is not cited in the text.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • This reference is not cited in the text.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]

  • This reference is not cited in the text.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Johnson, J. L., & He, Y. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55627. [Link]

  • This reference is not cited in the text.
  • Roberts, S. A., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Journal of Pharmacological and Toxicological Methods, 99, 106609. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 6-Bromobenzo[c]isoxazole

Executive Summary: Immediate Action Protocol 6-Bromobenzo[c]isoxazole (also known as 6-bromoanthranil) presents a dual-hazard profile: it is a halogenated organic compound possessing a thermally sensitive heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

6-Bromobenzo[c]isoxazole (also known as 6-bromoanthranil) presents a dual-hazard profile: it is a halogenated organic compound possessing a thermally sensitive heterocyclic core . Improper disposal can lead to the formation of toxic brominated byproducts or unintended thermal rearrangement events.

The "Golden Rules" of Disposal
  • NEVER mix with strong reducing agents (e.g., LiAlH₄) or strong bases in the waste stream; this triggers rapid ring cleavage and heat evolution.

  • ALWAYS segregate as Halogenated Organic Waste .

  • DO NOT subject pure solids to rotary evaporation temperatures >60°C or autoclave cycles.

Hazard Identification & Physicochemical Profile

To dispose of this compound safely, one must understand its intrinsic instability. Unlike standard benzoxazoles, the benzo[c]isoxazole (anthranil) system contains a weak N–O bond that is susceptible to cleavage.

Physicochemical Data
PropertyValueOperational Implication
CAS Number 139557-44-1Unique identifier for waste manifesting.
Formula C₇H₄BrNOHigh halogen content requires specific incineration protocols.
Molecular Weight 198.02 g/mol Heavy atom effect (Br) slightly reduces volatility but increases mass balance concerns.
Physical State Solid (usually off-white)Dust hazard; requires N95/P100 masking during weighing.
Thermal Stability Metastable Can rearrange to 6-bromobenzoxazole or decompose to nitrenes upon heating.
The Mechanism of Instability

The primary risk during handling and disposal is the thermal or chemical opening of the isoxazole ring. The diagram below illustrates the rearrangement pathway that releases energy, which justifies the strict temperature controls during waste processing.

AnthranilStability Anthranil 6-Bromobenzo[c]isoxazole (Anthranil Core) Transition N-O Bond Cleavage (Thermal/Chemical Trigger) Anthranil->Transition Heat (>100°C) or Strong Base Nitrene Nitrene/Carbene Intermediate Transition->Nitrene Transient Benzoxazole 6-Bromobenzoxazole (Stable Isomer) Nitrene->Benzoxazole Rearrangement (Exothermic)

Figure 1: Thermal rearrangement pathway of benzo[c]isoxazoles. The exothermic transition from the anthranil form to the benzoxazole isomer highlights the risk of thermal runaway if waste drums are overheated.

Detailed Disposal Procedures

This protocol is designed to be self-validating : each step ensures the material is stable before moving to the next.

Pre-Disposal Stabilization (Quenching)

If the compound is part of a reaction mixture, it must be quenched before entering the waste container.

  • Cool Down: Bring the reaction mixture to <10°C.

  • Dilution: Dilute with a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive carrier (e.g., Ethyl Acetate) to reduce concentration to <10% w/v.

  • Neutralization: If the reaction involved acids/bases, adjust pH to neutral (pH 6–8). Note: Avoid strong hydroxides (NaOH) which attack the isoxazole ring.

Waste Stream Segregation

Proper segregation is critical to prevent the formation of dioxins during final incineration and to avoid immediate chemical incompatibilities.

Waste StreamStatusRationale
Halogenated Organics MANDATORY Contains Bromine. Must be incinerated with scrubbers.
Non-Halogenated FORBIDDEN Contaminates fuel-blending streams; violates EPA regulations.
Aqueous Waste Avoid Low water solubility; compound will precipitate and clog lines.
Solid Waste Permitted For contaminated gloves, paper, or pure solid. Double-bag.
Disposal Workflow Decision Tree

DisposalWorkflow Start Waste Material Containing 6-Bromobenzo[c]isoxazole StateCheck Physical State? Start->StateCheck Solid Pure Solid / Debris StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag in Polyethylene (PE) Bags Solid->Bagging LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated (EtOAc, Hexanes) LiquidCheck->NonHaloSolvent LabelSolid Label: Hazardous Waste (Toxic, Halogenated Solid) Bagging->LabelSolid Final Arrange Pickup (Incineration) LabelSolid->Final CombineHalo Pour into HALOGENATED Waste Carboy (HDPE/Glass) HaloSolvent->CombineHalo Segregate Segregate as HALOGENATED (Do not mix with Non-Halo) NonHaloSolvent->Segregate CombineHalo->Final Segregate->CombineHalo

Figure 2: Cradle-to-grave disposal decision tree ensuring regulatory compliance and safety.

Regulatory & Compliance (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization:

    • While not explicitly listed on the P-list or U-list, it must be characterized by its properties.

    • Toxicity: Likely toxic if ingested/absorbed.[1][2]

    • Halogen Content: Triggers requirement for specific incineration capabilities.

  • Labeling Requirements:

    • Must carry the "Hazardous Waste" label.

    • Constituents must be listed: "6-Bromobenzo[c]isoxazole, Dichloromethane (if in solution)."

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

Emergency Response (Spills)

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use a P100 respirator.

  • Containment:

    • Solid Spill: Do not sweep dry. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels for concentrated liquid spills if the solvent is flammable, as static could trigger ignition.

  • Decontamination: Wipe surface with a mild soap solution. Avoid bleach (oxidizers) which may react with the amine residues if decomposition has occurred.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72220925, 6-Bromobenzo[c]isoxazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils)... Molecular Diversity, 19, 807–816.[3] (Provides data on anthranil stability and synthesis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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